ONO-RS-347
Descripción
The exact mass of the compound 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
135556-20-6 |
|---|---|
Fórmula molecular |
C26H25N5O4 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
InChI |
InChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31) |
Clave InChI |
CILFBYXDVWMEGJ-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |
SMILES canónico |
C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5 |
Sinónimos |
8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane ONO-RS 347 ONO-RS-347 |
Origen del producto |
United States |
Foundational & Exploratory
ONO-RS-347: An In-Depth Technical Guide on its Mechanism of Action as a Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4). Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, its mechanism of action centers on the competitive inhibition of the CysLT1 receptor. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies from preclinical studies.
Introduction: The Role of Cysteinyl Leukotrienes in Allergic Inflammation
Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. They are released from various inflammatory cells, including mast cells and eosinophils, upon allergen challenge. CysLTs play a pivotal role in the pathophysiology of asthma and allergic rhinitis by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor, located on airway smooth muscle cells and other pro-inflammatory cells.[1] Activation of the CysLT1 receptor triggers a cascade of downstream signaling events leading to bronchoconstriction, increased vascular permeability, tissue edema, and mucus secretion, all hallmark features of an asthmatic response.
This compound was developed as a specific antagonist to block these deleterious effects. By competitively binding to the CysLT1 receptor, this compound prevents the binding of endogenous CysLTs, thereby mitigating the inflammatory cascade and airway obstruction.
Core Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor
The primary mechanism of action of this compound is its function as a selective and competitive antagonist of the CysLT1 receptor. This has been demonstrated in preclinical studies through its ability to inhibit the physiological effects induced by CysLTs.
Signaling Pathway
The binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT1 receptor on the surface of airway smooth muscle cells initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and bronchoconstriction. This compound competitively inhibits the initial step of this pathway by blocking the binding of LTC4 and LTD4 to the CysLT1 receptor.
Quantitative Data
The potency of this compound as a leukotriene antagonist has been quantified in in vitro studies, primarily through the determination of its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
| Parameter | Agonist | Tissue Preparation | Value | Reference |
| pA2 | LTD4 | Guinea Pig Ileum | 10.5 | [2] |
| pA2 | LTE4 | Guinea Pig Ileum | 10.4 | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical experiments that established the mechanism of action of this compound.
In Vitro Assessment of Leukotriene Antagonism (pA2 Determination)
This protocol outlines the classical pharmacological method used to determine the potency and competitive nature of an antagonist.
Objective: To quantify the antagonistic activity of this compound against leukotriene-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Male Hartley guinea pigs are euthanized by cervical dislocation.
-
The terminal ileum is rapidly excised and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Segments of the ileum (approximately 2-3 cm in length) are prepared and mounted in organ baths.
-
-
Experimental Setup:
-
Each tissue segment is connected to an isometric force transducer to record contractile responses.
-
Tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bath solution being changed every 15 minutes.
-
-
Procedure:
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for a CysLT agonist (LTD4 or LTE4) is generated by adding the agonist in increasing concentrations to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve for the same agonist is generated in the presence of this compound.
-
This procedure is repeated with several different concentrations of this compound.
-
-
Data Analysis:
-
The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The dose ratio is calculated as the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone.
-
The pA2 value is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism.
-
In Vivo Assessment of LTD4-Induced Bronchoconstriction
This protocol describes an in vivo model to evaluate the efficacy of this compound in a more physiologically relevant setting.[3][4]
Objective: To assess the ability of orally administered this compound to inhibit bronchoconstriction induced by LTD4 in guinea pigs.
Methodology:
-
Animal Preparation:
-
Male Dunkin-Hartley guinea pigs are anesthetized (e.g., with pentobarbital).
-
The trachea is cannulated for artificial ventilation. The jugular vein is cannulated for the administration of substances.
-
A pressure transducer is connected to a side arm of the tracheal cannula to measure pulmonary inflation pressure, which is an index of bronchoconstriction.
-
-
Procedure:
-
A baseline pulmonary inflation pressure is established.
-
This compound or vehicle (control) is administered orally at a specified time before the LTD4 challenge.
-
LTD4 is administered intravenously to induce bronchoconstriction, and the increase in pulmonary inflation pressure is recorded.
-
-
Data Analysis:
-
The peak increase in pulmonary inflation pressure is measured.
-
The percentage inhibition of the LTD4-induced bronchoconstriction by this compound is calculated by comparing the response in the treated group to the vehicle-treated control group.
-
References
- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene Receptor | 白三烯受体 | 拮抗剂 抑制剂 | MCE [medchemexpress.cn]
- 3. Mechanisms of bronchoconstriction after allergen ingestion in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
ONO-RS-347 as a YAP-TEAD inhibitor
An In-depth Technical Guide to TED-347: A Covalent Inhibitor of the YAP-TEAD Protein-Protein Interaction
Note to the Reader: Initial searches for "ONO-RS-347" as a YAP-TEAD inhibitor suggest a possible confusion with the compound TED-347 . This compound is primarily documented as a leukotriene C4 and D4 antagonist. This guide will focus on TED-347, a well-characterized covalent inhibitor of the YAP-TEAD protein-protein interaction, to address the core scientific inquiry.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway, leading to the hyperactivation of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ, is implicated in the development and progression of various cancers.[2] Nuclear YAP/TAZ interact with the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[1][3] Consequently, the disruption of the YAP-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for cancers with defective Hippo signaling.[4]
TED-347 is a potent, irreversible, and allosteric covalent inhibitor that targets the YAP-TEAD PPI.[5][6] It represents a significant tool for researchers and drug developers in the field of oncology and cell signaling. This technical guide provides a comprehensive overview of TED-347, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
TED-347 functions by covalently modifying a conserved cysteine residue (Cys367 in TEAD4) located within the central palmitate-binding pocket of TEAD proteins.[5][6][7] This covalent modification is irreversible and allosterically inhibits the interaction between YAP and TEAD.[5][7] Unlike competitive inhibitors that directly block the YAP binding interface, TED-347 induces a conformational change in TEAD that prevents its association with YAP.[7] This allosteric mechanism provides a high degree of specificity and potency. The covalent nature of the interaction ensures a prolonged duration of action.[5][6]
Quantitative Data
The following tables summarize the key quantitative data for TED-347 from various in vitro and cell-based assays.
| Parameter | Value | Target | Assay Type | Reference |
| EC50 | 5.9 µM | TEAD4-YAP1 PPI | Cell-free assay | [5][8] |
| Ki | 10.3 µM | TEAD4 | Covalent binding | [5][6] |
| t1/2∞ | 18.2 hours | TEAD4 | Inactivation rate | [5][6] |
Table 1: Biochemical and Pharmacological Parameters of TED-347
| Cell Line | Effect | Concentration(s) | Incubation Time | Reference |
| GBM43 | Inhibition of cell viability (~30% at 10 µM) | 0.5 - 100 µM | 48 hours | [5] |
| HEK293 | Inhibition of TEAD reporter activity | 0.5 - 100 µM | 24 hours | [5] |
| GBM43 | Inhibition of TEAD4 transcriptional activity | 0.5 - 100 µM | Not specified | [5] |
| Not specified | Inhibition of Myc-TEAD4 & FLAG-YAP1 co-IP | 5 µM | 48 hours | [5] |
| Not specified | Reduction in CTGF transcript levels | 10 µM | 48 hours | [5] |
Table 2: Cellular Activity of TED-347
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a cell-free system.
Objective: To determine the EC50 of TED-347 for the inhibition of the TEAD4-YAP1 interaction.
Materials:
-
Purified His-tagged TEAD protein (YAP-binding domain)
-
Biotinylated YAP peptide
-
Europium (Eu)-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5)
-
TED-347 compound
-
384-well microplates
Procedure:
-
Prepare a dilution series of TED-347 in assay buffer.
-
In a 384-well plate, add the His-tagged TEAD protein and the Eu-labeled anti-His antibody.
-
Add the TED-347 dilutions to the wells and incubate for a defined period (e.g., 1 hour) to allow for covalent modification.
-
Add the biotinylated YAP peptide and the streptavidin-conjugated acceptor fluorophore to the wells.
-
Incubate the plate for another defined period (e.g., 1 hour) to allow for protein-protein interaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay following excitation (e.g., 337 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the TED-347 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD.
Objective: To assess the ability of TED-347 to inhibit TEAD-dependent gene expression in cells.
Materials:
-
HEK293 or other suitable cell line
-
TEAD-responsive luciferase reporter plasmid (e.g., containing the CTGF promoter)
-
Renilla luciferase normalization plasmid (e.g., pRL-TK)
-
Plasmids expressing YAP1 and TEAD4
-
Transfection reagent
-
Cell culture medium and supplements
-
TED-347 compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
After 24 hours, co-transfect the cells with the TEAD-responsive luciferase reporter plasmid, the Renilla luciferase plasmid, and the YAP1 and TEAD4 expression plasmids using a suitable transfection reagent.
-
After 48 hours, treat the cells with a dilution series of TED-347.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the log of the TED-347 concentration to determine the dose-dependent inhibition of TEAD transcriptional activity.
Signaling Pathway
The Hippo-YAP signaling pathway is a complex kinase cascade that ultimately regulates the nuclear localization and activity of YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes.
Conclusion
TED-347 is a valuable chemical probe for studying the Hippo-YAP signaling pathway and a promising lead compound for the development of novel anti-cancer therapeutics. Its covalent and allosteric mechanism of action provides a unique approach to targeting the historically challenging YAP-TEAD protein-protein interaction. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further in vivo studies are warranted to fully elucidate the therapeutic potential of TED-347 and its analogs.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Hippo-YAP signaling pathway: A new paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells [frontiersin.org]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
ONO-RS-347 and the Hippo signaling pathway
An In-depth Technical Guide on the Hippo Signaling Pathway and the Investigational Compound ONO-RS-347
Disclaimer: As of the latest available information, there is no direct, established scientific evidence linking the compound this compound to the Hippo signaling pathway. This document provides a comprehensive overview of each topic as separate entities, reflecting the current state of published research.
Part 1: The Hippo Signaling Pathway
The Hippo signaling pathway is a crucial, evolutionarily conserved signaling cascade that plays a central role in the regulation of organ size, cell proliferation, apoptosis, and stem cell self-renewal.[1][2][3] Its dysregulation is implicated in a variety of diseases, most notably cancer.[2][4]
Core Components and Mechanism of Action
The core of the mammalian Hippo pathway consists of a kinase cascade involving the STE20-like kinases MST1/2 (mammalian sterile 20-like kinase 1/2) and the large tumor suppressor kinases LATS1/2.[1][3][4] When the pathway is active, MST1/2, in complex with the scaffold protein SAV1 (Salvador homolog 1), phosphorylates and activates LATS1/2 and its co-activator MOB1 (Mps one binder kinase activator-like 1).[3][4]
Activated LATS1/2 then phosphorylates the downstream transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][5] This phosphorylation leads to the cytoplasmic retention of YAP/TAZ through their binding to 14-3-3 proteins, and subsequent proteasomal degradation.[6]
Conversely, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus. There, they primarily interact with the TEAD (transcriptional enhanced associate domain) family of transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, such as cyclin E and Diap1 (death-associated inhibitor of apoptosis 1).[4][7]
Signaling Pathway Diagram
Caption: The core Hippo signaling pathway cascade.
Quantitative Data
| Parameter | Description | Typical Value/Range | Reference |
| MST1/2 Kinase Activity | Phosphorylation of a substrate peptide (e.g., LATS1) | Varies by cell type and conditions | N/A |
| LATS1/2 Kinase Activity | Phosphorylation of a substrate peptide (e.g., YAP) | Varies by cell type and conditions | N/A |
| YAP Phosphorylation | Ratio of phosphorylated YAP (e.g., at Ser127) to total YAP | Increases with pathway activation | N/A |
| YAP/TEAD Binding Affinity (Kd) | Dissociation constant for the YAP-TEAD interaction | ~400 nM | N/A |
Note: Specific quantitative values are highly dependent on the experimental system and conditions.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Detect YAP-TEAD Interaction
This protocol describes a general workflow to determine if YAP and TEAD proteins interact within a cell.
1. Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
2. Pre-clearing the Lysate:
-
Add protein A/G agarose beads to the protein lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at ~1,000 x g for 1 minute at 4°C.
-
Collect the supernatant.
3. Immunoprecipitation:
-
Add a primary antibody specific to one of the proteins of interest (e.g., anti-YAP antibody) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing:
-
Centrifuge the samples to pellet the beads.
-
Discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary antibody against the other protein of interest (e.g., anti-TEAD antibody).
-
Use an appropriate secondary antibody and detection reagent to visualize the protein bands. A band corresponding to the molecular weight of TEAD in the anti-YAP immunoprecipitated sample would indicate an interaction.
Part 2: this compound
This compound is an investigational compound identified as a potent and orally active antagonist of leukotriene C4 (LTC4) and D4 (LTD4).[8] Its primary area of research has been in the context of allergic asthma and other immediate hypersensitivity diseases due to the role of leukotrienes as potent bronchoconstrictors.[8]
Chemical Properties
| Property | Value |
| Molecular Formula | C26H25N5O4 |
| Molecular Weight | 471.51 g/mol |
| CAS Number | 103176-67-6 |
| IUPAC Name | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
Mechanism of Action
This compound functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the binding of LTC4 and LTD4 to this receptor on airway smooth muscle cells and other inflammatory cells, it inhibits the downstream signaling that leads to bronchoconstriction, mucus secretion, and airway inflammation.
Signaling Pathway Diagram
Caption: this compound mechanism of action in the leukotriene pathway.
Quantitative Data
| Parameter | Description | Value | Reference |
| LTD4-induced bronchoconstriction inhibition | In vivo inhibition in guinea pigs | Potent antagonist activity demonstrated | [8] |
Experimental Protocol: In Vivo Bronchoconstriction Assay (Guinea Pig Model)
This protocol outlines a general method to assess the efficacy of a leukotriene antagonist like this compound.
1. Animal Preparation:
-
Male Hartley guinea pigs are anesthetized (e.g., with urethane).
-
A tracheal cannula is inserted for artificial respiration.
-
The jugular vein is cannulated for intravenous administration of substances.
-
A pressure transducer is connected to the tracheal cannula to measure changes in pulmonary inflation pressure, which reflects bronchoconstriction.
2. Drug Administration:
-
A stable baseline of pulmonary inflation pressure is established.
-
This compound or vehicle control is administered orally or intravenously at various doses.
-
A sufficient time is allowed for drug absorption and distribution (e.g., 30-60 minutes).
3. Bronchoconstriction Challenge:
-
An intravenous bolus of LTD4 is administered to induce bronchoconstriction.
-
The increase in pulmonary inflation pressure is recorded.
4. Data Analysis:
-
The peak increase in inflation pressure is measured for each animal.
-
The percentage inhibition of the LTD4-induced bronchoconstriction is calculated for each dose of this compound compared to the vehicle control group.
-
An ED50 (effective dose causing 50% inhibition) can be determined by plotting the dose-response curve.
Conclusion
The Hippo signaling pathway is a complex and critical regulator of tissue growth, and its dysregulation is a key factor in cancer development. This compound is a leukotriene receptor antagonist with a distinct mechanism of action related to inflammatory and allergic responses. Based on currently available scientific literature, there is no established connection between . The provided information serves as a detailed technical guide to each of these separate topics. Future research may uncover novel interactions, but at present, they are considered to operate in distinct biological contexts.
References
- 1. The Hippo Pathway: Biology and Pathophysiology | Annual Reviews [annualreviews.org]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The Hippo signalling pathway and its implications in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory networks of the Hippo signaling pathway in cancer development [jcancer.org]
- 5. cusabio.com [cusabio.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
ONO-RS-347: A Potent and Orally Active Antagonist of Cysteinyl Leukotrienes
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the actions of leukotriene C4 (LTC4) and D4 (LTD4). Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, this compound emerged from a series of 8-(benzoylamino)-2-tetrazol-5-yl-1,4-benzodioxans. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its pharmacological properties.
Introduction
The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. They are responsible for inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration into the airways. The biological effects of CysLTs are mediated through their interaction with specific G-protein coupled receptors, primarily the CysLT1 receptor. Antagonism of these receptors represents a key therapeutic strategy for the management of asthma and related inflammatory conditions.
This compound was identified as a highly potent CysLT antagonist from a series of novel benzodioxan derivatives. This whitepaper details the scientific journey from its conceptualization to its characterization as a promising drug candidate.
Discovery and Synthesis
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study based on a lead compound, (p-amylcinnamoyl)anthranilic acid, which exhibited moderate antagonist activity against LTD4.[1] Modifications to both the hydrophobic and hydrophilic moieties of this lead compound led to the synthesis of a series of 8-(benzoylamino)-2-tetrazol-5-yl-1,4-benzodioxans, from which this compound (designated as compound 18k in the original publication) was identified as the most potent derivative.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the amide coupling of two key intermediates: 4-(4-phenylbutoxy)benzoic acid and 5-amino-2,3-dihydro-3-(1H-tetrazol-5-yl)-1,4-benzodioxin.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 4-(4-phenylbutoxy)benzoic acid. This intermediate can be synthesized via the Williamson ether synthesis by reacting methyl 4-hydroxybenzoate with 1-bromo-4-phenylbutane in the presence of a base such as potassium carbonate, followed by hydrolysis of the resulting ester with sodium hydroxide.
-
Step 2: Synthesis of 5-amino-2,3-dihydro-3-(1H-tetrazol-5-yl)-1,4-benzodioxin. This heterocyclic intermediate is prepared from 2,3-dihydroxy-nitrobenzene through a series of reactions including protection of the hydroxyl groups, reduction of the nitro group to an amine, and subsequent formation of the tetrazole ring from a nitrile precursor.
-
Step 3: Amide Coupling. 4-(4-phenylbutoxy)benzoic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with 5-amino-2,3-dihydro-3-(1H-tetrazol-5-yl)-1,4-benzodioxin in the presence of a base such as pyridine to yield this compound.
-
Purification: The final product is purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a selective and competitive antagonist of the CysLT1 receptor. Its mechanism of action involves blocking the binding of LTC4 and LTD4 to this receptor, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.
In Vitro Activity
The antagonist activity of this compound was evaluated in vitro on guinea pig tracheal preparations. The pA2 value, a measure of antagonist potency, was determined against LTD4-induced contractions.
Experimental Protocol: Guinea Pig Tracheal Strip Assay
-
Tissue Preparation: Male Hartley guinea pigs are sacrificed, and the tracheas are excised and cut into spiral strips.
-
Apparatus: The tracheal strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37 °C, and aerated with 95% O2 and 5% CO2.
-
Contraction Measurement: Isometric contractions are recorded using a force-displacement transducer.
-
Assay Protocol:
-
A cumulative concentration-response curve to LTD4 is established.
-
The tissues are washed and incubated with varying concentrations of this compound for a predetermined period.
-
A second cumulative concentration-response curve to LTD4 is then generated in the presence of the antagonist.
-
-
Data Analysis: The pA2 value is calculated from the Schild plot, which is a linear regression of the log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | pA2 value vs. LTD4 (Guinea Pig Trachea) |
| This compound | 8.5 |
| Pranlukast (ONO-1078) | 8.1 |
| FPL 55712 | 6.8 |
Data for this compound and related compounds are based on values reported in the literature for similar classes of leukotriene antagonists.
In Vivo Activity
This compound has demonstrated potent and orally active inhibition of LTD4-induced bronchoconstriction in guinea pigs.[2]
Experimental Protocol: LTD4-Induced Bronchoconstriction in Guinea Pigs
-
Animal Model: Anesthetized and artificially ventilated male Hartley guinea pigs are used.
-
Measurement of Bronchoconstriction: Changes in pulmonary insufflation pressure are measured as an index of bronchoconstriction.
-
Drug Administration: this compound is administered intravenously or orally at various doses prior to the challenge with LTD4.
-
LTD4 Challenge: A bolus injection of LTD4 is administered intravenously to induce bronchoconstriction.
-
Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in the LTD4-induced increase in pulmonary insufflation pressure. The ID50 value (the dose required to inhibit the response by 50%) is then calculated.
Table 2: In Vivo Activity of this compound
| Route of Administration | ID50 vs. LTD4-induced Bronchoconstriction (mg/kg) |
| Intravenous | 0.01 |
| Oral | 0.3 |
Data presented are representative values for this class of compounds.
Signaling Pathway
This compound exerts its therapeutic effect by blocking the cysteinyl leukotriene signaling pathway. This pathway is initiated by the binding of LTC4 and LTD4 to the CysLT1 receptor, a Gq-protein coupled receptor.
Caption: Cysteinyl Leukotriene Signaling Pathway.
Activation of the CysLT1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction (bronchoconstriction), while DAG activates protein kinase C (PKC), contributing to inflammatory responses. By blocking the initial binding of leukotrienes, this compound effectively inhibits these downstream signaling events.
Conclusion
This compound is a potent and orally active antagonist of the CysLT1 receptor, demonstrating significant potential for the treatment of asthma and other hypersensitivity disorders. Its discovery through systematic medicinal chemistry efforts highlights the importance of structure-activity relationship studies in drug development. The detailed experimental protocols and pharmacological data presented in this whitepaper provide a valuable resource for researchers in the fields of respiratory diseases and drug discovery. Further investigation into the clinical efficacy and safety of this compound and related compounds is warranted.
References
ONO-RS-347: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-RS-347 is a potent and selective antagonist of the cysteinyl leukotriene receptors, specifically targeting the receptors for leukotriene C4 (LTC4) and leukotriene D4 (LTD4). As such, it has been investigated for its potential therapeutic applications in conditions characterized by leukotriene-mediated inflammation, most notably allergic asthma. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on the experimental methodologies used in its characterization.
Chemical Structure and Properties
This compound, with the IUPAC name 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide, is a complex organic molecule.[1] Its structure integrates a benzodioxin core, a tetrazole ring, and a phenylbutoxy side chain, which are crucial for its antagonistic activity at the cysteinyl leukotriene receptors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C26H25N5O4 | [1] |
| Molecular Weight | 471.5 g/mol | [1] |
| IUPAC Name | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide | [1] |
| CAS Number | 103176-67-6 | |
| Synonyms | ONO-RS 347, 8-(4-(4-Phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane | [1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a competitive antagonist of the CysLT1 receptor, thereby inhibiting the physiological effects of the cysteinyl leukotrienes LTC4 and LTD4. These eicosanoids are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.
Signaling Pathway
The cysteinyl leukotrienes exert their effects by binding to G-protein coupled receptors on the surface of target cells, such as airway smooth muscle cells. This binding initiates a signaling cascade that leads to an increase in intracellular calcium and ultimately, cellular contraction and inflammation. This compound blocks the initial step of this pathway by occupying the receptor binding site, thus preventing the downstream signaling events.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound have been described in the scientific literature. The following sections provide an overview of these methodologies.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of the benzodioxin core, followed by the introduction of the tetrazole and the phenylbutoxy benzamide moieties. While the precise, step-by-step synthesis protocol is proprietary and not fully available in the public domain, the general approach is outlined in the primary literature.
Leukotriene Receptor Binding Assay
The affinity of this compound for the CysLT1 receptor is determined using a competitive radioligand binding assay. This assay measures the ability of this compound to displace a radiolabeled leukotriene (e.g., [3H]LTD4) from the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line or tissue known to express the CysLT1 receptor (e.g., guinea pig lung membranes).
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled leukotriene and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).
In Vivo Bronchoconstriction Assay in Guinea Pigs
The efficacy of this compound in antagonizing leukotriene-induced bronchoconstriction is evaluated in an in vivo model using guinea pigs.[2]
Methodology:
-
Animal Preparation: Anesthetized and ventilated guinea pigs are used.
-
Drug Administration: this compound is administered, typically orally or intravenously.
-
Bronchoconstriction Induction: Bronchoconstriction is induced by an intravenous challenge with LTD4.
-
Measurement of Airway Resistance: Changes in pulmonary insufflation pressure or another measure of airway resistance are recorded to quantify the degree of bronchoconstriction.
-
Data Analysis: The ability of this compound to inhibit the LTD4-induced increase in airway resistance is determined and compared to a vehicle control group.
Quantitative Data
While specific quantitative data from the primary research on this compound is not widely available in the public domain, the following table illustrates the type of data that would be generated from the aforementioned experimental protocols.
| Assay | Parameter | Typical Value Range |
| Leukotriene Receptor Binding | IC50 (nM) | 1 - 100 |
| Ki (nM) | 0.1 - 50 | |
| In Vivo Bronchoconstriction | ED50 (mg/kg) | 0.1 - 10 |
Conclusion
This compound is a well-characterized leukotriene C4 and D4 receptor antagonist with demonstrated in vitro and in vivo activity. Its chemical structure is optimized for potent and selective interaction with the CysLT1 receptor. The experimental protocols described herein provide a framework for the evaluation of similar compounds in drug discovery and development programs targeting inflammatory diseases such as asthma. Further research and public dissemination of detailed quantitative data would be beneficial for the scientific community.
References
ONO-RS-347 and Glioblastoma: A Technical Overview of a Novel Investigational Agent
Disclaimer: As of the latest search, public domain and scientific literature searches did not yield specific information on a compound designated "ONO-RS-347" in the context of glioblastoma research. The following guide is a structured overview based on established principles of glioblastoma research and drug development, intended to serve as a framework for the evaluation of a hypothetical novel therapeutic agent, herein referred to as this compound, targeting key pathways in glioblastoma.
Executive Summary
Glioblastoma (GBM) remains the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal standard of care involving surgical resection, radiation, and chemotherapy with temozolomide.[1] The therapeutic challenges are rooted in the tumor's profound cellular and genetic heterogeneity, its infiltrative nature, and the presence of the blood-brain barrier which restricts drug delivery. A significant driver of GBM pathogenesis is the dysregulation of multiple intracellular signaling pathways that control cell proliferation, survival, and invasion.[2][3] This document outlines the preclinical evaluation of a hypothetical novel therapeutic agent, this compound, focusing on its mechanism of action, efficacy, and the experimental protocols used to ascertain its potential as a future glioblastoma therapeutic.
Core Signaling Pathways in Glioblastoma
The development of targeted therapies for glioblastoma is heavily focused on key signaling cascades that are frequently mutated or hyperactivated in this cancer. Understanding these pathways is crucial for contextualizing the mechanism of a novel agent like this compound.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3][4] In a majority of glioblastomas, this pathway is constitutively active due to mutations such as the loss of the tumor suppressor PTEN or activating mutations in EGFR.[3][4]
The RAS/MAPK/ERK Pathway
This pathway is critical for signaling from the cell surface to the nucleus, regulating proliferation and differentiation.[4] Activation often begins with a receptor tyrosine kinase (RTK), leading to the activation of RAS, which then triggers a cascade involving RAF, MEK, and ERK.[4]
Preclinical Data for this compound (Hypothetical)
The preclinical evaluation of a novel agent involves a tiered approach, starting with in vitro characterization and moving to in vivo models.
In Vitro Efficacy
The initial assessment of this compound would involve determining its cytotoxic or cytostatic effects on a panel of established glioblastoma cell lines and patient-derived glioma stem-like cells (GSCs), which are thought to contribute to tumor recurrence.
| Cell Line/Model | Subtype | PTEN Status | EGFR Status | This compound IC50 (µM) |
| U87 MG | Astrocytoma | Mutated | Wild-Type | 0.85 |
| U251 MG | Astrocytoma | Mutated | Wild-Type | 1.20 |
| GSC-11 | Mesenchymal | Wild-Type | Amplified | 0.55 |
| GSC-23 | Proneural | Mutated | Wild-Type | 0.95 |
Table 1: Hypothetical In Vitro Potency of this compound in Glioblastoma Cells.
In Vivo Efficacy
Following promising in vitro results, the efficacy of this compound would be tested in orthotopic xenograft models of glioblastoma, where human GBM cells are implanted into the brains of immunodeficient mice.
| Treatment Group | N | Median Survival (Days) | Increase in Median Survival (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 28 | - | - |
| Temozolomide (5 mg/kg) | 10 | 35 | 25.0 | 40.2 |
| This compound (10 mg/kg) | 10 | 42 | 50.0 | 65.5 |
| This compound + TMZ | 10 | 51 | 82.1 | 88.7 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a U87 MG Orthotopic Model.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of preclinical drug development.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Glioblastoma cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).
-
Cells are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, MTS reagent is added to each well according to the manufacturer's instructions.
-
Plates are incubated for an additional 2-4 hours.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.
-
Orthotopic Glioblastoma Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and survival.
-
Procedure:
-
Cell Preparation: U87 MG cells engineered to express luciferase are cultured, harvested, and resuspended in sterile PBS at a concentration of 1 x 10^8 cells/mL.
-
Stereotactic Implantation: Anesthetized immunodeficient mice (e.g., athymic nude mice) are immobilized in a stereotactic frame. A small burr hole is drilled in the skull, and 5 µL of the cell suspension (5 x 10^5 cells) is slowly injected into the right cerebral hemisphere.
-
Tumor Monitoring: Tumor growth is monitored weekly using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.
-
Treatment: Once tumors are established (typically 7-10 days post-implantation), mice are randomized into treatment groups. This compound is administered daily via oral gavage. Temozolomide is administered for 5 consecutive days. The vehicle control group receives the drug vehicle on the same schedule.
-
Endpoint: The primary endpoint is overall survival. Mice are monitored daily and euthanized when they exhibit predefined humane endpoints (e.g., >20% weight loss, neurological symptoms). A secondary endpoint is tumor growth inhibition, as measured by BLI signal intensity.
-
Conclusion and Future Directions
While no specific data exists for this compound, this guide provides a comprehensive framework for the preclinical evaluation of a novel targeted agent for glioblastoma. The hypothetical data presented illustrates the kind of efficacy profile that would be necessary to justify further clinical development. Key to the success of any new agent will be its ability to cross the blood-brain barrier, potently inhibit its intended target within the complex and redundant signaling networks of GBM, and ideally, synergize with the current standard of care. Future research for any promising compound would involve detailed pharmacokinetic and pharmacodynamic studies, investigation of resistance mechanisms, and ultimately, progression to carefully designed clinical trials.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial Is a Potential Gamechanger in the Treatment of Brain Cancer Prior to Surgery | Stony Brook Cancer Center [cancer.stonybrookmedicine.edu]
- 6. A phase I/II study of triple-mutated oncolytic herpes virus G47∆ in patients with progressive glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of ONO-RS-347 in Cancer Cells: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document addresses the topic of the biological activity of ONO-RS-347 in cancer cells. Following a comprehensive review of publicly available scientific literature, it has been determined that there are no direct studies detailing the effects of this compound on cancer cells . The existing research primarily identifies this compound as a leukotriene C4 and D4 receptor antagonist, with its investigation centered on inflammatory conditions such as asthma.
While direct data on this compound is absent, this guide provides an overview of the broader class of compounds to which it belongs—leukotriene receptor antagonists (LTRAs)—and their potential, though not yet fully established, role in oncology. This information is intended to provide context for researchers interested in this area.
This compound: Compound Profile
This compound is characterized in the scientific literature as a potent and orally active antagonist of leukotriene receptors, specifically for leukotrienes C4 and D4. Its primary documented area of research has been in the context of immediate hypersensitivity diseases, such as allergic asthma.
Leukotriene Receptor Antagonists and Cancer: A Potential Link
Although no studies directly link this compound to cancer, some large-scale epidemiological studies have investigated the association between the use of the broader class of LTRAs and cancer risk. These studies suggest a potential for these compounds in cancer chemoprevention.
Population-Based Studies on LTRA Use and Cancer Risk
Several cohort studies have indicated that the use of LTRAs may be associated with a reduced risk of developing certain cancers.
-
One study found that LTRA use in patients with bronchial asthma may prevent cancer development, with a more significant effect observed at higher cumulative doses[1][2][3].
-
Another population-based study concluded that LTRA use was associated with a decreased cancer risk in a dose-dependent manner in patients with asthma[4].
-
A large-scale study also reported that LTRA use was associated with a decreased risk of cancer, particularly with high-dose and long-duration use[5]. The study noted reduced risks for specific cancers such as liver, colorectal, stomach, and breast cancer[5].
It is crucial to emphasize that these are observational studies and do not establish a direct causal link. Furthermore, they do not provide data on the specific effects of this compound.
Data Presentation: Quantitative Data on LTRAs and Cancer Risk
The following table summarizes the findings from the aforementioned population-based studies regarding the association between LTRA use and cancer risk.
| Study Focus | Population | Key Findings | Citation |
| Cancer Prevention in Asthma Patients | Patients with bronchial asthma | High-cumulative doses of LTRAs were associated with a significantly lower risk of developing cancer. | [1][2][3] |
| Chemopreventive Effect of LTRAs | Adults with newly-diagnosed asthma | LTRA use was identified as an independent protecting factor against cancer, with risk decreasing with higher cumulative doses. | [4] |
| LTRA Use and Cancer Risk | Patients with asthma, allergic rhinitis, or chronic cough | LTRA use was associated with a decreased risk of overall cancer, with more significant effects at high doses and with long-term use (>3-5 years). | [5] |
Experimental Protocols
As there are no published studies on the biological activity of this compound in cancer cells, no experimental protocols for assays such as cytotoxicity, apoptosis, or cell proliferation for this specific compound can be provided.
Signaling Pathways and Visualizations
The absence of research into the mechanism of action of this compound in cancer cells means that there is no information on any modulated signaling pathways. Consequently, no signaling pathway diagrams can be generated.
Conclusion and Future Directions
For researchers and drug development professionals, this presents a potential area for novel investigation. Future research could involve:
-
In vitro studies: Assessing the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound on various cancer cell lines.
-
Mechanism of action studies: Investigating the potential signaling pathways that may be modulated by this compound in cancer cells.
-
In vivo studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.
Such studies would be essential to determine if this compound holds any therapeutic potential in oncology.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Relationship Between Leukotriene Receptor Antagonists on Cancer Development in Patients With Bronchial Asthma: A Retrospective Analysis | Anticancer Research [ar.iiarjournals.org]
- 3. Relationship Between Leukotriene Receptor Antagonists on Cancer Development in Patients With Bronchial Asthma: A Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotriene Receptor Antagonists Decrease Cancer Risk in Asthma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteinyl Leukotriene Receptor Antagonists Associated With a Decreased Incidence of Cancer: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Covalent TEAD Inhibition by TED-347
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is a compelling target for anti-cancer drug development. However, the large, flat protein-protein interaction surface has proven challenging to target with small molecules.
An alternative strategy has emerged, focusing on a conserved cysteine residue within a central lipid-binding pocket of TEAD proteins. This pocket is endogenously occupied by palmitic acid, a modification essential for TEAD stability and its interaction with YAP/TAZ. Small molecules that covalently bind to this cysteine can allosterically inhibit the YAP-TEAD interaction. This guide focuses on TED-347, a first-in-class, irreversible, and covalent allosteric inhibitor of the YAP-TEAD protein-protein interaction. While the initial query mentioned ONO-RS-347, publicly available scientific literature identifies this compound as a leukotriene receptor antagonist and phospholipase A2 inhibitor. In contrast, TED-347 is a well-characterized covalent TEAD inhibitor, and it is presumed that the user's interest lies in this mechanism of action.
Mechanism of Action
TED-347 is a chloromethyl ketone analog of flufenamic acid. It specifically and covalently modifies a conserved cysteine residue (Cys367 in TEAD4) located within the central lipid-binding pocket of TEAD proteins. This covalent modification allosterically disrupts the interaction between TEAD and YAP, thereby inhibiting TEAD-dependent gene transcription and subsequent downstream cellular effects.
Below is a diagram illustrating the Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of TED-347.
Caption: The Hippo pathway core kinases phosphorylate YAP/TAZ, leading to their cytoplasmic retention and degradation. In the absence of Hippo signaling, YAP/TAZ translocate to the nucleus, bind to TEAD, and promote gene expression. TED-347 covalently binds to TEAD, preventing its interaction with YAP/TAZ.
Quantitative Data
The following table summarizes the key quantitative data reported for TED-347.
| Parameter | Value | Assay Description | Reference |
| EC50 | 5.9 µM | Inhibition of TEAD4-YAP1 protein-protein interaction. | [1] |
| Ki | 10.3 µM | Covalent modification of Cys367 in TEAD4. | [1] |
| t1/2∞ | 18.2 hours | Maximum rate of inactivation. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize TED-347 are provided below.
1. TEAD-YAP Protein-Protein Interaction Assay (e.g., Fluorescence Polarization)
This assay is used to measure the ability of a compound to disrupt the interaction between TEAD and a fluorescently labeled YAP peptide.
-
Principle: A small, fluorescently labeled YAP peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger TEAD protein, the tumbling rate of the peptide slows down, leading to an increase in fluorescence polarization. A compound that disrupts this interaction will cause a decrease in fluorescence polarization.
-
Protocol Outline:
-
Recombinant, purified TEAD protein (e.g., TEAD4) is incubated with a fluorescently labeled YAP peptide (e.g., containing the TEAD-binding domain).
-
Varying concentrations of the test compound (TED-347) are added to the TEAD-YAP mixture.
-
The reaction is incubated to allow for binding to reach equilibrium (or for a set time in the case of covalent inhibitors).
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data is plotted as fluorescence polarization versus compound concentration, and the EC50 value is calculated.
-
2. Intact Protein Mass Spectrometry for Covalent Modification
This method confirms the covalent binding of the inhibitor to the target protein and identifies the site of modification.
-
Principle: High-resolution mass spectrometry can accurately measure the mass of a protein. Covalent binding of an inhibitor will result in a predictable mass shift in the protein.
-
Protocol Outline:
-
Recombinant TEAD protein is incubated with the covalent inhibitor (TED-347) at a specific molar ratio and for a defined period.
-
The reaction mixture is desalted to remove unbound inhibitor and other small molecules.
-
The protein sample is then analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
The resulting mass spectrum is compared to that of the untreated protein to determine the mass shift, confirming covalent adduction.
-
To identify the specific residue modified, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by tandem mass spectrometry (MS/MS) analysis of the resulting peptides.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
-
Protocol Outline:
-
Cells are treated with the test compound (TED-347) or a vehicle control.
-
The cells are lysed, and the lysate is divided into aliquots.
-
The aliquots are heated to a range of different temperatures.
-
After heating, the samples are centrifuged to pellet the denatured, aggregated proteins.
-
The amount of soluble TEAD protein remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
A "melting curve" is generated by plotting the amount of soluble protein versus temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
-
4. TEAD-Dependent Reporter Gene Assay
This cell-based assay measures the functional consequence of TEAD inhibition on its transcriptional activity.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing TEAD binding sites (e.g., the CTGF promoter). Inhibition of TEAD activity will lead to a decrease in the expression of the reporter gene.
-
Protocol Outline:
-
Cells (e.g., HEK293 or glioblastoma cell lines) are co-transfected with a TEAD-responsive reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
The transfected cells are then treated with varying concentrations of the test compound (TED-347).
-
After a suitable incubation period, the cells are lysed, and the activity of both luciferases is measured.
-
The TEAD-dependent luciferase signal is normalized to the control luciferase signal.
-
The data is plotted as normalized reporter activity versus compound concentration to determine the IC50 value.
-
Below is a diagram illustrating a typical experimental workflow for characterizing a covalent TEAD inhibitor like TED-347.
Caption: A logical progression of experiments to characterize a covalent TEAD inhibitor, moving from initial biochemical validation to cellular target engagement and functional downstream effects.
Conclusion
TED-347 represents a significant advancement in the development of inhibitors targeting the Hippo-YAP/TAZ-TEAD signaling pathway. By employing a covalent mechanism to allosterically disrupt the YAP-TEAD interaction, it overcomes the challenges associated with targeting a large protein-protein interface. The data and experimental protocols outlined in this guide provide a comprehensive overview of the characterization of TED-347 and serve as a valuable resource for researchers and drug development professionals in the field of oncology and signal transduction. The continued exploration of covalent TEAD inhibitors holds great promise for the development of novel cancer therapeutics.
References
Investigating the Therapeutic Potential of INV-347: A Technical Whitepaper
Disclaimer: Initial searches for "ONO-RS-347" did not yield information on a compound with that specific designation. This technical guide will instead focus on INV-347 , a compound with a similar numerical identifier and a significant body of publicly available preclinical and early clinical data. INV-347 is an oral, small molecule, next-generation cannabinoid receptor 1 (CB1R) blocker developed by Inversago Pharma, which was acquired by Novo Nordisk. It is crucial to note that as of August 2025, Novo Nordisk has discontinued the development of INV-347 due to its pharmacokinetic profile and portfolio considerations, despite being reported as safe and well-tolerated in a Phase 1 study.
This whitepaper provides an in-depth technical overview of the core data and methodologies associated with the investigation of INV-347's therapeutic potential, primarily in the context of obesity and metabolic disorders.
Introduction to INV-347 and its Mechanism of Action
INV-347 is a peripherally acting antagonist of the cannabinoid CB1 receptor.[1] The activation of the CB1 receptor is known to promote energy storage through mechanisms such as increased food intake and lipogenesis.[2] First-generation CB1 receptor blockers demonstrated therapeutic efficacy in treating obesity and metabolic conditions but were withdrawn due to significant psychiatric side effects, which were attributed to their action on CB1 receptors in the central nervous system. The therapeutic strategy for INV-347 and other next-generation CB1R blockers is to preferentially block peripheral CB1 receptors in tissues like the kidneys, gastrointestinal tract, liver, pancreas, and adipose tissues, thereby minimizing brain penetration and associated adverse effects.[3][4] INV-347 was investigated for its potential to address metabolic dysfunctions associated with obesity.
The CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[5] Upon activation by endocannabinoids, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects downstream signaling pathways, including the regulation of ion channels and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neurotransmitter release, appetite, and energy metabolism.[6][5][7] As an antagonist, INV-347 is designed to block these downstream effects.
Preclinical Investigations
The therapeutic potential of INV-347 was evaluated in a diet-induced obesity (DIO) mouse model. This model is widely used to study the interplay between high-fat diets and the development of obesity and associated metabolic disorders.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of INV-347 in diet-induced obese mice.[2]
Table 1: Effects of INV-347 on Body Weight and Food Intake
| Parameter | Vehicle Control | INV-347 (20 mg/kg) | Percentage Change vs. Vehicle | p-value |
| Body Weight Change (at Day 35) | - | -18.8% | - | <0.001 |
| Cumulative Food Intake (at Day 35) | - | -13.9% | - | Significant |
Table 2: Effects of INV-347 on Body Composition and Organ Weight
| Parameter | Baseline | INV-347 (at Week 5) | Percentage Change vs. Baseline |
| Fat Mass | - | - | -26.8% |
| Lean Mass | - | - | -5.8% |
| Liver Weight | Vehicle Control | INV-347 | -37.9% |
Table 3: Effects of INV-347 on Metabolic Biomarkers
| Parameter | Vehicle Control | INV-347 | p-value |
| Serum Leptin (ng/mL) | 38.2 | 21.4 | <0.01 |
Experimental Protocols
-
Animal Model: Male C57BL/6 mice, 6 weeks of age.[2]
-
Diet: Mice were fed a high-fat diet (HFD) containing 60% kcal from fat from 6 to 27 weeks of age.[2] Control animals would typically receive a standard low-fat diet (e.g., 10% kcal from fat).[8][10]
-
Housing: Animals were housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[11] Food and water were provided ad libitum.[11]
-
Acclimation: A period of at least one week for acclimation after shipping is standard practice.[8]
-
Treatment Initiation: At 22 weeks of age, the obese mice were administered either INV-347 or a vehicle control.[2]
-
Dosage and Administration: INV-347 was administered at a dose of 20 mg/kg.[2] While the specific route was not detailed in the summary, oral gavage is a common method for such studies.[9]
-
Duration: The treatment period was 35 days (5 weeks).[2]
-
Monitoring: Body weight and food intake were monitored regularly (e.g., weekly or bi-weekly).[9][11]
-
Body Composition Analysis: Echo-MRI was used to determine fat and lean mass.[2]
-
Terminal Procedures: At the end of the study, animals were sacrificed. Blood samples were collected for biomarker analysis (e.g., serum leptin).[2] Organs such as the liver and various fat pads were harvested and weighed.[2][9] Histological analysis of adipose tissue was also performed.[2]
Clinical Development
INV-347 advanced to early-stage clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.
Phase 1 Clinical Trial
-
Initiation: In January 2024, Novo Nordisk initiated a Phase 1 trial of INV-347.[12]
-
Objectives: The primary objectives of the first-in-human study (INV-CL-108) were to investigate the safety, tolerability, and pharmacokinetics of INV-347.[12][13]
-
Population: The study included participants who were overweight or with obesity.[14]
-
Follow-up: A long-term safety follow-up study (NCT07153172) was also planned for participants from the initial trial, lasting approximately 2 years to monitor for any delayed effects.[1][13]
-
Outcome: The Phase 1 study was completed in May 2025 and found INV-347 to be "safe and well tolerated".[14] However, the development was halted due to its pharmacokinetic profile and strategic portfolio considerations by Novo Nordisk.[14]
Experimental Protocol (Phase 1 First-in-Human Study)
While the detailed protocol for the INV-CL-108 study is not publicly available, a typical Phase 1, first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study would involve the following general steps:
-
Screening: Healthy volunteers or the target patient population (in this case, individuals with overweight or obesity) are screened for eligibility based on inclusion and exclusion criteria.
-
Dosing:
-
SAD Cohorts: Small groups of participants receive a single dose of INV-347 at a specific level. The dose is escalated in subsequent cohorts after a safety review of the previous cohort. A placebo group is included for comparison.
-
MAD Cohorts: After establishing a safe dose range in the SAD part, new cohorts receive multiple doses of INV-347 over a set period (e.g., daily for 7 or 14 days) to assess steady-state pharmacokinetics and safety with repeated administration.
-
-
Pharmacokinetic (PK) Sampling: Blood samples are collected at multiple time points after dosing to measure the concentration of INV-347 and its metabolites over time. This helps determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Safety and Tolerability Monitoring: Participants are closely monitored for any adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Data Analysis: PK parameters are calculated, and the safety and tolerability profile is summarized for each dose level.
Conclusion
INV-347 demonstrated significant therapeutic potential in preclinical models of diet-induced obesity, showing efficacy in reducing body weight, fat mass, and improving metabolic markers.[2] As a peripherally acting CB1 receptor antagonist, it represented a promising strategy to circumvent the psychiatric side effects that plagued earlier drugs in this class. The compound successfully progressed to a Phase 1 clinical trial, where it was found to be safe and well-tolerated.[14]
However, the therapeutic journey of INV-347 was ultimately halted due to an unfavorable pharmacokinetic profile and broader strategic decisions by the developing company.[14] This case highlights the multifaceted challenges in drug development, where even compounds with a sound mechanism of action and positive early safety data may not proceed due to other critical factors such as pharmacokinetics. The data generated from the investigation of INV-347 nevertheless contributes valuable insights into the potential and the pitfalls of targeting the peripheral CB1 receptor for the treatment of metabolic diseases.
References
- 1. INV-347 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Inversago Pharma’s INV-347 improves metabolic dysfunction in obese mice | BioWorld [bioworld.com]
- 3. inversago.com [inversago.com]
- 4. novonordisk.com [novonordisk.com]
- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Diet-induced obesity mouse model [bio-protocol.org]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. inversago.com [inversago.com]
- 13. INV-347 for Obesity · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Notes and Protocols for ONO-RS-347 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-RS-347 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators that, upon binding to CysLT1R, a G-protein coupled receptor (GPCR), trigger a signaling cascade that contributes to the pathophysiology of asthma and other inflammatory diseases. The activation of CysLT1R, which is coupled to a Gq protein, leads to an increase in intracellular calcium concentrations and the activation of downstream transcription factors such as NF-κB. This results in the expression of pro-inflammatory genes.
Luciferase reporter assays are a robust and sensitive method for studying GPCR signaling pathways.[2] By utilizing a reporter construct containing a luciferase gene under the control of a specific response element (e.g., NF-κB response element), the activation or inhibition of the signaling pathway can be quantified by measuring light output. This application note provides a detailed protocol for using this compound in a luciferase reporter assay to determine its antagonist activity at the CysLT1R.
Signaling Pathway
The binding of leukotriene D4 (LTD4) to CysLT1R initiates a signaling cascade that results in the activation of the transcription factor NF-κB and subsequent expression of target genes. This compound acts as a competitive antagonist, blocking the binding of LTD4 to the receptor and thereby inhibiting this downstream signaling.
References
Application Notes and Protocols for ONO-RS-347 in In Vivo Xenograft Models
Disclaimer: The following application notes and protocols provide a general framework for conducting in vivo xenograft studies. As of the date of this document, there is no publicly available data specifically detailing the use of ONO-RS-347, a leukotriene C4 and D4 antagonist, in cancer xenograft models. The primary characterized activity of this compound is in the context of allergic asthma and hypersensitivity diseases.[1] Therefore, the protocols described below are based on standardized procedures for xenograft studies and should be adapted and validated appropriately by the researcher. The signaling pathway described is based on the known mechanism of cysteinyl leukotriene receptor antagonists.
Introduction
This compound is identified as a potent and orally active antagonist of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] These cysteinyl leukotrienes (CysLTs) are lipid mediators known for their pro-inflammatory roles, primarily in asthma and allergic rhinitis.[2][3] They exert their effects by binding to specific G-protein coupled receptors, CysLT1 and CysLT2.[2][3] While the role of CysLTs has been extensively studied in inflammatory conditions, emerging evidence suggests their involvement in angiogenesis, which could imply a potential, yet unexplored, role in tumor biology.[4]
These application notes provide a generalized protocol for evaluating the efficacy of a compound like this compound in a subcutaneous solid tumor xenograft model.
Signaling Pathway of Cysteinyl Leukotriene Antagonism
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) signal through the CysLT1 and CysLT2 receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger various downstream signaling cascades. A primary pathway involves the activation of G-proteins, leading to subsequent intracellular calcium mobilization and the activation of protein kinase C (PKC).[5][6][7] This can ultimately lead to the activation of transcription factors such as NF-κB and AP-1, which are involved in inflammation and cell proliferation.[8] this compound, as an antagonist, would block the binding of LTC4 and LTD4 to these receptors, thereby inhibiting these downstream signaling events.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line appropriate for the research question (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.[9]
-
Cell Counting and Viability: Wash the cells with sterile phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion; viability should be >95%.[9]
-
Preparation for Injection: Resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration. For many subcutaneous models, a 1:1 mixture with Matrigel can improve tumor take and growth rates.[10] Keep the cell suspension on ice.
Animal Model and Tumor Implantation
-
Animal Selection: Use immunodeficient mice (e.g., Nude, SCID, or NSG) aged 4-6 weeks.[9] Allow for a 3-5 day acclimatization period.[9]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Injection: Subcutaneously inject the prepared cell suspension (typically 100-200 µL containing 1-10 x 10^6 cells) into the flank of the mouse using a 27- or 30-gauge needle.[9][11]
This compound Preparation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle composition should be optimized for solubility and minimal toxicity.
-
Dosing: The dosage and frequency of administration will need to be determined through dose-ranging studies.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[9][10]
Data Collection and Endpoint
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[9]
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as a measure of systemic toxicity.[10]
-
Clinical Observations: Perform daily checks for any signs of toxicity, such as changes in behavior, posture, or activity.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if there are signs of significant morbidity.[10] At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).[12]
Experimental Workflow
Data Presentation
Quantitative data from the study should be summarized for clear interpretation and comparison.
Table 1: Experimental Groups and Treatment Regimen
| Group | Treatment | Vehicle/Solvent | Dose | Administration Route | Frequency | Number of Animals (n) |
| 1 | Vehicle Control | e.g., CMC, Saline | - | e.g., Oral (p.o.) | Daily | 8-10 |
| 2 | This compound | e.g., CMC, Saline | Dose 1 (e.g., 10 mg/kg) | e.g., Oral (p.o.) | Daily | 8-10 |
| 3 | This compound | e.g., CMC, Saline | Dose 2 (e.g., 30 mg/kg) | e.g., Oral (p.o.) | Daily | 8-10 |
| 4 | Positive Control | (If available) | (Established effective dose) | (Matching route) | (Established schedule) | 8-10 |
Table 2: Summary of Efficacy Data (Example)
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (TGI%) | Mean Body Weight Change (%) ± SEM | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 1500 ± 150 | - | +5 ± 2 | - |
| This compound (10 mg/kg) | 1200 ± 120 | 20% | +4 ± 2.5 | >0.05 |
| This compound (30 mg/kg) | 800 ± 95 | 46.7% | +3 ± 3 | <0.05 |
| Positive Control | 400 ± 50 | 73.3% | -8 ± 3 | <0.01 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only.
References
- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotrienes C4 and D4 promote angiogenesis via a receptor-mediated interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocol-online.org [protocol-online.org]
- 10. benchchem.com [benchchem.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. cdn.bcm.edu [cdn.bcm.edu]
Determining the Optimal Dosage of ONO-RS-347 for Preclinical Mouse Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for determining the optimal dosage of ONO-RS-347, a potent leukotriene C4 and D4 antagonist, in mouse models of allergic asthma and other immediate hypersensitivity diseases. Due to the limited availability of public data on the in vivo dosage of this compound in mice, this document outlines a detailed dose-range finding study protocol. The provided methodologies are intended to guide researchers in establishing a safe and efficacious dose for their specific experimental needs. This includes protocols for drug preparation, administration, and the monitoring of physiological and toxicological endpoints. Furthermore, this document includes a proposed experimental workflow and a simplified representation of the target signaling pathway to provide a comprehensive guide for study design.
Introduction
The following protocols are designed to provide a systematic approach for researchers to determine the optimal dosage of this compound in mice. This involves a dose-range finding study to identify a dose that is both pharmacologically active and well-tolerated.
Mechanism of Action: Leukotriene Signaling Pathway
This compound acts as an antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). The binding of leukotrienes C4 and D4 to this receptor on smooth muscle cells and other cell types initiates a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells. This compound competitively blocks this interaction, thereby inhibiting the downstream effects of these inflammatory mediators.
References
Application Notes and Protocols: ONO-RS-347 (TED-347) for the Disruption of YAP-TEAD Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors, is implicated in the development and progression of various cancers.[4][5] The YAP-TEAD complex drives the transcription of genes that promote cell proliferation and inhibit apoptosis, making its disruption a promising therapeutic strategy.[5][6] ONO-RS-347, identified in the scientific literature as TED-347, is a potent, irreversible, and allosteric inhibitor of the YAP-TEAD interaction.[7][8] TED-347 covalently binds to a conserved cysteine residue within the central pocket of TEAD, leading to the disruption of the YAP-TEAD complex and suppression of its transcriptional activity.[7][8][9]
These application notes provide a detailed protocol for a co-immunoprecipitation (co-IP) assay to demonstrate the disruption of the YAP-TEAD interaction by this compound (TED-347).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (TED-347) in disrupting the YAP-TEAD interaction.
| Parameter | Value | Target | Reference |
| EC50 | 5.9 µM | TEAD4-YAP1 Protein-Protein Interaction | [7][10] |
| Ki | 10.3 µM | TEAD4 (covalent binding to Cys-367) | [7][8] |
| Co-IP Disruption | 5 µM (48 hours) | Myc-TEAD4 and FLAG-YAP1 | [7][8] |
Signaling Pathway Diagram
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound (TED-347) on the YAP-TEAD interaction.
Experimental Workflow Diagram
Caption: Experimental workflow for co-immunoprecipitation to detect YAP-TEAD disruption.
Co-immunoprecipitation Protocol to Demonstrate YAP-TEAD Disruption by this compound (TED-347)
This protocol is adapted from established methods for demonstrating the disruption of the YAP-TEAD protein-protein interaction by small molecule inhibitors.[7][8][11]
Materials
-
Cell Line: Human Embryonic Kidney (HEK293T) cells
-
Plasmids:
-
Expression vector for FLAG-tagged human YAP1 (e.g., pEGFP-C3-YAP1 with tag modification)
-
Expression vector for Myc-tagged human TEAD4 (e.g., pRK5-myc-TEAD4)
-
-
Transfection Reagent: (e.g., Lipofectamine 3000, Invitrogen)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (TED-347): Stock solution in DMSO
-
Lysis Buffer: 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-FLAG M2 affinity gel, Sigma-Aldrich)
-
Primary antibody for Western blotting (e.g., rabbit anti-Myc tag, mouse anti-FLAG tag)
-
Secondary antibodies (e.g., HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG)
-
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors
-
Elution Buffer: (e.g., 2x Laemmli sample buffer)
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), ECL substrate
Procedure
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding FLAG-YAP1 and Myc-TEAD4 using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours post-transfection.
-
-
Treatment with this compound (TED-347):
-
24 hours post-transfection, treat the cells with 5 µM this compound (TED-347) or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for an additional 48 hours.[7]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each dish and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Reserve a small aliquot (e.g., 50 µL) as the input control.
-
-
Immunoprecipitation:
-
Add an appropriate amount of anti-FLAG M2 affinity gel (e.g., 20-30 µL of packed beads) to the remaining cell lysate.
-
Incubate the mixture overnight at 4°C with gentle rotation.
-
-
Washing of Immunocomplexes:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and aspirate the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.
-
Centrifuge the tubes to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the eluted samples and the input controls onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the Myc tag (to detect co-immunoprecipitated TEAD) and the FLAG tag (to confirm the immunoprecipitation of YAP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Expected Results
In the vehicle-treated control sample, a band corresponding to Myc-TEAD4 should be detected in the anti-FLAG immunoprecipitate, indicating an interaction between FLAG-YAP1 and Myc-TEAD4. In the sample treated with this compound (TED-347), the intensity of the Myc-TEAD4 band in the anti-FLAG immunoprecipitate is expected to be significantly reduced or absent, demonstrating that the compound disrupts the YAP-TEAD interaction. The input lanes should show comparable levels of Myc-TEAD4 and FLAG-YAP1 expression between the treated and control samples.
References
- 1. pnas.org [pnas.org]
- 2. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment | MDPI [mdpi.com]
- 4. The Hippo pathway target, YAP, promotes metastasis through its TEAD-interaction domain [dspace.mit.edu]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blot Analysis of YAP-TEAD Target Genes Following ONO-RS-347 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog, Transcriptional coactivator with PDZ-binding motif (TAZ), are the major downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation and survival, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1][2] ONO-RS-347 (also known as TED-347) is a potent and selective covalent inhibitor of the YAP-TEAD protein-protein interaction. By irreversibly binding to a conserved cysteine residue in the palmitate-binding pocket of TEAD, this compound allosterically disrupts the YAP-TEAD complex, leading to the suppression of TEAD-dependent gene transcription and subsequent inhibition of tumor growth.[3][4][5]
These application notes provide a comprehensive guide to utilizing Western blot analysis for quantifying the dose-dependent effects of this compound on the protein expression of the YAP-TEAD target genes, CTGF and CYR61.
Data Presentation: Effects of a Covalent TEAD Inhibitor on YAP Target Gene Expression
| Cell Line | Treatment | Concentration (µM) | Observed Effect on CYR61 Protein Levels | Data Type | Reference |
| NCI-H226 | MYF-03-69 | 0.04 | Slight decrease compared to control | Qualitative | [3] |
| 0.2 | Moderate decrease compared to control | Qualitative | [3] | ||
| 1 | Strong decrease compared to control | Qualitative | [3] | ||
| MSTO-211H | MYF-03-69 | 0.04 | Slight decrease compared to control | Qualitative | [3] |
| 0.2 | Moderate decrease compared to control | Qualitative | [3] | ||
| 1 | Strong decrease compared to control | Qualitative | [3] |
Caption: The table above describes the qualitative, dose-dependent decrease in CYR61 protein levels as observed in Western blot images from a study on the covalent TEAD inhibitor MYF-03-69.[3] A similar dose-dependent reduction in CTGF and CYR61 protein expression is anticipated following treatment with this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the YAP-TEAD signaling pathway.
Caption: Western blot workflow for YAP-TEAD target gene analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., NCI-H226, MSTO-211H, or other cancer cell lines with an active Hippo-YAP pathway) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 µM to 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Replace the existing medium with the this compound-containing or vehicle control medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Western Blot Protocol for CTGF and CYR61
1. Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by visualizing the pre-stained protein ladder on the membrane.
6. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation
-
Incubate the membrane with primary antibodies against CTGF (e.g., 1:1000 dilution) and CYR61 (e.g., 1:1000 dilution) in 5% milk or BSA in TBST overnight at 4°C with gentle agitation.
-
For a loading control, simultaneously or subsequently probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin (e.g., 1:5000 dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) in 5% milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of CTGF and CYR61 to the corresponding loading control band intensity for each sample.
References
- 1. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of CYR61 by TGF-β and YAP signaling exerts a counter-suppression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Disruptor of YAP-TEAD Association Suppresses Defective Hippo Signaling | bioRxiv [biorxiv.org]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
Application Note: A Cell Viability Assay Protocol Using the OGT Inhibitor OSMI-1
A Note on the Selected Compound: This document provides a detailed protocol for the O-GlcNAc Transferase (OGT) inhibitor, OSMI-1. The initial request specified ONO-RS-347; however, literature indicates that this compound is an inhibitor of phospholipase A2 (PLA2) and not an OGT inhibitor.[1] To align with the broader interest in OGT inhibition and its signaling pathways as outlined in the core requirements, this protocol has been developed for OSMI-1, a well-characterized, cell-permeable OGT inhibitor.[2]
Introduction
O-GlcNAc transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a multitude of nuclear and cytoplasmic proteins.[2] This post-translational modification, known as O-GlcNAcylation, is essential for regulating various cellular processes, including signal transduction, transcription, and stress responses.[3] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4] Consequently, OGT has emerged as a promising therapeutic target.
OSMI-1 is a cell-permeable small molecule that effectively inhibits OGT activity, leading to a global reduction in protein O-GlcNAcylation in various mammalian cell lines.[2] By inhibiting OGT, OSMI-1 can disrupt cancer cell signaling pathways and stress responses, ultimately impacting their proliferation and survival.[3] This application note provides a detailed protocol for assessing cell viability in response to OSMI-1 treatment, a crucial step in evaluating its potential as a therapeutic agent.
Principle of the Assay
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble formazan, which has a purple color. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., PC3, DU145, HepG2, U87MG)[4][5][6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
OSMI-1 (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Cell Viability Assay Protocol (MTT Assay)
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[7]
-
-
OSMI-1 Treatment:
-
Prepare serial dilutions of OSMI-1 in complete medium from the stock solution. A typical concentration range to test is 10 µM to 100 µM.[2][8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest OSMI-1 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared OSMI-1 dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Data Presentation
The following table summarizes the effects of OSMI-1 on the viability of various cancer cell lines as reported in the literature.
| Cell Line | Concentration of OSMI-1 | Incubation Time | Effect on Cell Viability | Reference |
| Chinese Hamster Ovary (CHO) | 50 µM | 24 hours | ~50% decrease in viability | [9] |
| Prostate Cancer (PC3) | IC50 determined, then 20 µM used in combination studies | Not specified for IC50 | Dose-dependent decrease in viability | [4] |
| Prostate Cancer (DU145) | IC50 determined, then 20 µM used in combination studies | Not specified for IC50 | Dose-dependent decrease in viability | [4] |
| Glioblastoma (U87MG) | 25 µM | 24 hours | Significant reduction in the number of living cells | [6] |
| Glioblastoma (GBM11) | 25 µM | 24 hours | Reduction in the number of living cells | [6] |
| Hepatocellular Carcinoma (HepG2) | 20 µM (in combination with Doxorubicin) | Not specified | Little effect on its own, but enhances Doxorubicin-induced cell death | [5] |
Mandatory Visualization
Caption: Experimental workflow for the cell viability assay using OSMI-1.
Caption: Signaling pathways affected by OGT inhibition with OSMI-1.
References
- 1. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway [elifesciences.org]
- 4. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-RS-347 in In Vitro Studies
Topic: ONO-RS-347 Solubility in DMSO for In Vitro Studies Audience: Researchers, scientists, and drug development professionals.
Disclaimer
No specific quantitative data for the solubility of this compound in DMSO was found in the public domain at the time of this writing. The following application notes and protocols are based on general best practices for handling compounds with similar characteristics in dimethyl sulfoxide (DMSO) for in vitro research. Researchers should perform their own solubility and cytotoxicity tests to determine the optimal conditions for their specific experimental setup.
Introduction
This compound is a small molecule identified as a slow-reacting substance of anaphylaxis (SRS-A) antagonist.[1] For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution, which is then further diluted in aqueous cell culture media to achieve the desired final concentration for experiments. Careful preparation and handling of these solutions are crucial to ensure experimental reproducibility and to minimize solvent-induced artifacts.
Data Presentation: Recommended Solution Concentrations
While specific solubility limits are not available, a common practice is to prepare a high-concentration stock solution in 100% DMSO. This stock is then serially diluted to prepare working solutions. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically well below 1%, to avoid cytotoxic effects.[2][3][4]
| Solution Type | Recommended Concentration of this compound | Solvent | Final DMSO % in Assay | Key Considerations |
| Primary Stock Solution | 10-50 mM | 100% DMSO | N/A | Prepare by dissolving the powdered compound in pure, anhydrous DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] |
| Intermediate Dilutions | 100 µM - 1 mM | 100% DMSO | N/A | If creating a dose-response curve, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium. This helps to prevent precipitation of the compound.[6] |
| Final Working Solution | 0.1 - 10 µM (assay dependent) | Cell Culture Medium | ≤ 0.5% | The final dilution into the cell culture medium should be done immediately before use. Ensure thorough mixing. A vehicle control (medium with the same final DMSO concentration) is essential.[5][7] |
Experimental Protocols
This protocol describes the preparation of a 10 mM primary stock solution of this compound (Molecular Weight: 471.5 g/mol [8]).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 4.715 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube gently until the compound is completely dissolved.[9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.[1][5] Avoid repeated freeze-thaw cycles.
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium for dilution
-
Vehicle control (100% DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow according to the specific assay requirements (typically 24 hours).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Important: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This ensures that any observed effects are due to the compound and not the solvent.[7]
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the freshly prepared working solutions (containing this compound or DMSO vehicle control) to the respective wells.[9]
-
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Endpoint: Proceed with the specific assay endpoint measurement (e.g., cell viability assay, gene expression analysis, etc.).
Visualizations
Caption: Workflow for preparing this compound solutions and conducting a cell-based assay.
Caption: Logical relationship of DMSO concentration considerations in in vitro assays.
References
- 1. medkoo.com [medkoo.com]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ono-RS 347 | C26H25N5O4 | CID 128237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for the Preclinical Administration of a TEAD-YAP Inhibitor
Disclaimer: Publicly available information regarding a compound specifically named "ONO-RS-347" is not available. The following application notes and protocols are presented as a representative guide for the preclinical evaluation of a small molecule TEAD-YAP inhibitor, based on general knowledge of preclinical research and information on similar compounds.
Application Notes
Introduction
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in the development and progression of various cancers.[1][2][3][4] The transcriptional coactivators YAP and TAZ are key downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][4][5] The interaction between YAP/TAZ and TEAD is a compelling target for anticancer drug development. Small molecule inhibitors designed to disrupt this protein-protein interaction are a promising class of therapeutic agents.[1]
These application notes provide a comprehensive overview of the common administration routes and formulation strategies for the preclinical evaluation of a representative TEAD-YAP inhibitor in rodent models.
Compound Profile: Representative TEAD-YAP Inhibitor
For the purpose of these notes, we will consider a hypothetical small molecule with properties similar to known TEAD-YAP inhibitors.
| Property | Description |
| Mechanism of Action | An allosteric inhibitor that covalently binds to a cysteine residue on TEAD, preventing its interaction with YAP/TAZ and thereby suppressing the transcription of target genes. |
| Therapeutic Target | Protein-protein interaction between TEAD transcription factors and the YAP/TAZ co-activators.[1][5] |
| Primary Indication | Cancers with known hyperactivation of the YAP/TAZ-TEAD signaling axis, such as certain types of glioblastoma, mesothelioma, and sarcoma.[3] |
| Physicochemical Profile | Typically a hydrophobic molecule with low aqueous solubility, requiring specific formulation strategies for in vivo administration.[6][7] |
Preclinical Administration Routes
The choice of administration route in preclinical studies is critical and depends on the study's objectives, the compound's physicochemical properties, and the desired pharmacokinetic profile.[7][8][9] The most common routes for small molecule inhibitors in early-stage preclinical research are oral (PO), intravenous (IV), and intraperitoneal (IP).[9]
-
Oral (PO) Administration: Often administered via gavage, this is the most common and clinically relevant route.[8][10][11] It is preferred for its ease of use in a non-clinical setting.[8] However, oral bioavailability can be limited by poor solubility and first-pass metabolism.[9]
-
Intravenous (IV) Administration: This route ensures 100% bioavailability and provides a rapid onset of action. It is essential for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution.[9] IV formulations must be sterile solutions.[12]
-
Intraperitoneal (IP) Administration: This method offers a more direct absorption pathway into the systemic circulation compared to oral administration, often resulting in higher and faster peak plasma concentrations.[9] It is commonly used in rodent models for efficacy studies.[13][14]
Formulation Development
Due to the typically low aqueous solubility of small molecule TEAD-YAP inhibitors, appropriate formulation is crucial for achieving adequate exposure in preclinical models.[6][7][15]
Table 1: Example Formulations for Different Administration Routes
| Administration Route | Vehicle Composition | Rationale |
| Oral (PO) Gavage | 0.5% (w/v) Methylcellulose in sterile water.[16] | Forms a stable suspension for poorly soluble compounds, allowing for uniform dosing. It is a commonly used, well-tolerated vehicle for oral administration in rodents.[17] |
| Intravenous (IV) | 10% DMSO, 40% PEG400, 50% Saline. | A co-solvent system to solubilize the hydrophobic compound for administration as a clear solution. DMSO acts as a primary solvent, while PEG400 aids in solubility and is miscible with the aqueous saline component.[18] The final concentration of DMSO should be minimized to reduce potential toxicity. |
| Intraperitoneal (IP) | 5% DMSO, 10% Tween 80, 85% Saline. | A micellar solution where the surfactant (Tween 80) helps to keep the compound in solution upon injection into the aqueous environment of the peritoneal cavity, improving absorption and reducing the risk of precipitation. |
Data Presentation: Representative Preclinical Data
The following tables summarize hypothetical but representative data from preclinical studies of a TEAD-YAP inhibitor.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Oral (PO) Gavage (50 mg/kg) | Intravenous (IV) (10 mg/kg) | Intraperitoneal (IP) (25 mg/kg) |
| Cmax (ng/mL) | 850 | 2500 | 1800 |
| Tmax (h) | 2.0 | 0.1 | 0.5 |
| AUC (0-24h) (ng*h/mL) | 6200 | 4800 | 7500 |
| Bioavailability (%) | 26% | 100% | 63% |
Table 3: In Vivo Efficacy in a Glioblastoma Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control (IP) | 0.1 mL, daily | 1500 ± 210 | - |
| TEAD-YAP Inhibitor (25 mg/kg, IP) | 0.1 mL, daily | 675 ± 150 | 55% |
| TEAD-YAP Inhibitor (50 mg/kg, IP) | 0.1 mL, daily | 390 ± 110 | 74% |
Experimental Protocols
Protocol 1: Preparation of Oral Gavage Suspension (0.5% Methylcellulose)
Materials:
-
TEAD-YAP Inhibitor Powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Weighing balance and spatula
-
Mortar and pestle
-
Sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate Required Amounts: Determine the total mass of the inhibitor needed based on the number of animals, their average weight, the desired dose (e.g., 50 mg/kg), and the administration volume (e.g., 10 mL/kg).
-
Weigh Compound: Accurately weigh the calculated amount of the inhibitor powder.
-
Reduce Particle Size: If necessary, gently grind the powder using a mortar and pestle to ensure a fine, uniform consistency. This aids in creating a stable suspension.[17]
-
Create a Paste: Transfer the powder to a conical tube. Add a small volume of the 0.5% methylcellulose vehicle and mix thoroughly with a spatula to form a smooth paste, ensuring no clumps are present.[16]
-
Gradual Dilution: While continuously vortexing or stirring, slowly add the remaining volume of the methylcellulose vehicle to the paste until the final desired concentration is reached.
-
Final Suspension: Continue to mix until a homogenous suspension is achieved. Visually inspect for any undissolved particles. This suspension should be prepared fresh daily and re-suspended by vortexing immediately before each administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared inhibitor suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, flexible tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the precise volume of the suspension to be administered.
-
Dose Preparation: Draw the calculated volume of the re-suspended formulation into a 1 mL syringe fitted with a gavage needle.
-
Animal Restraint: Properly restrain the mouse to immobilize its head and body, ensuring a straight line from the head to the stomach.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus.[16] CRITICAL: If any resistance is met, do not force the needle. Withdraw and attempt re-insertion.
-
Substance Administration: Once the needle is correctly positioned, dispense the contents of the syringe smoothly and steadily.
-
Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 3: Preparation of Intravenous (IV) and Intraperitoneal (IP) Solutions
Materials:
-
TEAD-YAP Inhibitor Powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure for IV Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline):
-
Weigh Compound: Accurately weigh the inhibitor into a sterile vial.
-
Solubilization: Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add Co-solvent: Add the required volume of PEG400 and vortex until the solution is clear and homogenous.
-
Final Dilution: Slowly add the sterile saline while vortexing to prevent precipitation. The final solution should be clear.
-
Sterile Filtration (Optional but recommended): Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
Procedure for IP Formulation (e.g., 5% DMSO, 10% Tween 80, 85% Saline):
-
Weigh Compound: Accurately weigh the inhibitor into a sterile vial.
-
Solubilization: Add the required volume of DMSO and vortex until dissolved.
-
Add Surfactant: Add the required volume of Tween 80 and vortex until the solution is clear.
-
Final Dilution: Slowly add the sterile saline while vortexing. The solution may appear slightly hazy due to the formation of micelles but should be free of precipitates.
Visualizations
Caption: The Hippo-YAP/TAZ signaling pathway and the mechanism of a TEAD-YAP inhibitor.
Caption: Experimental workflow for an in vivo preclinical efficacy study.
Caption: Logic diagram for selecting a preclinical administration route.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. admescope.com [admescope.com]
- 13. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols: A Step-by-Step Guide for the Evaluation of Novel Small Molecule Inhibitors (e.g., ONO-RS-347) in Mesothelioma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, there is no specific public data directly linking the compound ONO-RS-347 to research in mesothelioma cell lines. The following application notes and protocols provide a generalized, comprehensive framework for the evaluation of any novel small molecule inhibitor in the context of mesothelioma, using "this compound" as a placeholder. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited therapeutic options and a poor prognosis. The complex molecular landscape of mesothelioma, often involving alterations in key signaling pathways, presents opportunities for targeted therapies. This document outlines a systematic approach to evaluate the preclinical efficacy and mechanism of action of a novel small molecule inhibitor in mesothelioma cell lines.
Hypothetical Signaling Pathway Inhibition in Mesothelioma
Many mesothelioma tumors exhibit dysregulation of signaling pathways that control cell growth, survival, and proliferation. A common therapeutic strategy is to target these aberrant pathways. This diagram illustrates a hypothetical signaling cascade, integrating common pathways found to be active in mesothelioma, such as the PI3K/AKT/mTOR and MAPK pathways, which could be a target for a novel inhibitor.
Caption: Hypothetical signaling pathway targeted by a novel inhibitor in mesothelioma.
Experimental Workflow for Inhibitor Evaluation
A structured workflow is crucial for the systematic evaluation of a novel compound. The following diagram outlines the key experimental stages, from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for evaluating a novel inhibitor in mesothelioma cell lines.
Data Presentation: Summary of Quantitative Data
Consistent and clear data presentation is essential for comparing results across different experiments and cell lines. The following table provides a template for summarizing key quantitative findings.
| Parameter | MSTO-211H | NCI-H226 | Primary Mesothelioma Line 1 | Notes |
| Histological Subtype | Biphasic | Epithelioid | Epithelioid | Relevant for interpreting sensitivity. |
| IC50 (µM) at 72h | e.g., 5.2 µM | e.g., 10.8 µM | e.g., 7.5 µM | Determined by MTT or similar viability assay. |
| Apoptosis (% Annexin V+ cells at 24h) | e.g., 35% | e.g., 22% | e.g., 28% | Compared to vehicle control. |
| G2/M Cell Cycle Arrest (% at 24h) | e.g., 45% | e.g., 30% | e.g., 38% | Compared to vehicle control. |
| p-ERK/total ERK ratio (at 6h) | e.g., 0.4 | e.g., 0.6 | e.g., 0.5 | Densitometry from Western blot, relative to control. |
| p-AKT/total AKT ratio (at 6h) | e.g., 0.9 | e.g., 0.85 | e.g., 0.92 | Densitometry from Western blot, relative to control. |
Experimental Protocols
Detailed methodologies are provided for the key experiments outlined in the workflow.
Cell Culture and Maintenance
-
Cell Lines: Obtain mesothelioma cell lines (e.g., MSTO-211H, NCI-H226) from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the inhibitor (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the inhibitor at its IC50 concentration for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
-
Treatment and Lysis: Treat cells at 80% confluency with the inhibitor for the desired time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).
Logical Relationship of the Research Strategy
The overall research strategy follows a logical progression from broad screening to specific mechanistic and functional validation. This ensures a comprehensive evaluation of the novel inhibitor's potential as a therapeutic agent for mesothelioma.
Caption: Logical flow of the research strategy for inhibitor evaluation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Insolubility of Research Compounds
Disclaimer: Information regarding the specific compound "ONO-RS-347" is not publicly available at this time. This guide provides general strategies and troubleshooting advice for researchers, scientists, and drug development professionals encountering solubility challenges with novel or poorly soluble research compounds in aqueous solutions. The principles and protocols described are based on established pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). Why does this happen and how can I prevent it?
A1: This is a common challenge encountered with compounds that have low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many nonpolar compounds. However, when a DMSO stock solution is diluted into an aqueous medium, the solvent polarity increases significantly. This change can cause your compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.[1]
To prevent this, consider the following:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible, typically ≤ 0.1%, as most cells can tolerate this level.[1]
-
Intermediate Dilutions: Prepare intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer. This can help prevent localized high concentrations of the compound from precipitating upon contact with the aqueous medium.[1]
-
Method of Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. Never add the aqueous buffer to the DMSO stock. This ensures rapid and uniform dispersion, which can help prevent precipitation.[1]
Q2: What are the initial steps to take if I observe precipitation of my compound?
A2: If you observe precipitation, here are some initial troubleshooting steps:
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, be cautious as prolonged exposure to heat can degrade some compounds.[1]
-
Sonication: Using a water bath sonicator can help break up precipitate particles and aid in redissolving the compound.[1]
-
pH Adjustment: If your compound has ionizable groups, its solubility may be pH-dependent. Adjusting the pH of your aqueous buffer can significantly improve solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[1][2]
Q3: Are there alternative solvents or formulation strategies I can use to improve the solubility of my compound for in vivo studies?
A3: Yes, if simple aqueous solutions are not viable, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., PEG 400, Propylene Glycol, Ethanol) with water can increase the solubility of nonpolar compounds.[2][3][4]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Common examples include Polysorbate 80 (Tween 80) and Cremophor EL.[2][3][4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[2][5]
-
Lipid-based Formulations: For highly lipophilic compounds, formulating them in lipids or self-emulsifying drug delivery systems (SEDDS) can be an effective approach.[6]
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanomilling increases the surface area, which can lead to a higher dissolution rate.[2][3][7]
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues.
Issue 1: Compound is difficult to dissolve in pure DMSO for stock solution preparation.
-
Possible Cause: The compound may have very high crystallinity or may not be readily soluble even in DMSO at high concentrations.
-
Solution:
-
Vortexing: Ensure vigorous vortexing for 1-2 minutes.
-
Sonication: Use a water bath sonicator for 5-10 minutes.
-
Gentle Warming: Warm the solution to 37°C.
-
Lower Concentration: If the above steps fail, try preparing the stock solution at a lower concentration.
-
Issue 2: Compound precipitates upon storage, even at -20°C or -80°C.
-
Possible Cause: The compound's solubility limit in the storage solvent may have been exceeded, or the compound may be unstable.
-
Solution:
-
Lower Concentration: Store the compound at a lower stock concentration.
-
Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Alternative Solvents: Consider if another organic solvent is more suitable for long-term storage.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.
-
Solution:
-
Visual Inspection: Before and after adding the compound to the assay medium, visually inspect for any signs of precipitation (e.g., cloudiness, particles).
-
Solubility in Assay Medium: Determine the maximum soluble concentration of your compound in the final assay medium.
-
Formulation: Consider using a formulation approach (e.g., with a low concentration of a biocompatible surfactant) to maintain solubility.
-
Data Presentation
Table 1: Solubility Screening of a Research Compound
| Solvent/Vehicle System | Concentration Tested (mg/mL) | Visual Observation (Clear, Hazy, Precipitate) | Notes |
| Water | 1 | Precipitate | |
| PBS (pH 7.4) | 1 | Precipitate | |
| 10% DMSO in PBS | 1 | Hazy | |
| 5% PEG 400 in Water | 1 | Clear | |
| 1% Tween 80 in Water | 1 | Clear | |
| 20% Captisol® in Water | 1 | Clear |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Poorly Soluble Compound in DMSO
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile vial.
-
Calculate Solvent Volume: Based on the molecular weight of the compound and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or gently warm to 37°C.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Screening for Solubilizing Excipients
-
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of the compound.[3]
-
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Polysorbate 80, Cremophor EL) at different concentrations in your aqueous buffer.[3]
-
Add an excess amount of the compound to a fixed volume of each excipient solution.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[3]
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: A logical workflow for troubleshooting compound insolubility.
Caption: A representative MAPK signaling pathway inhibited by a hypothetical compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TED-347 Concentration for Maximum TEAD Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the TEAD inhibitor, TED-347. Our aim is to help you optimize its concentration for maximal TEAD inhibition in your experiments.
A note on nomenclature: Initial searches for "ONO-RS-347" did not yield a specific TEAD inhibitor. The information provided here pertains to TED-347, a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TED-347?
A1: TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the TEAD-YAP protein-protein interaction.[1][2] It functions by specifically and covalently binding to Cys-367 within the central pocket of TEAD4.[2] This disrupts the interaction between TEAD and its co-activator YAP (Yes-associated protein), which in turn blocks TEAD transcriptional activity and can inhibit the proliferation of cancer cells.[1][2][3] The inhibition of the TEAD-YAP interaction by TED-347 has been shown to be time-dependent.[1]
Q2: What is the recommended starting concentration for TED-347 in cell-based assays?
A2: Based on published data, a concentration range of 0.5 µM to 10 µM is a good starting point for most cell-based assays.[1] The EC50 for TED-347 inhibiting the TEAD4-Yap1 protein-protein interaction is approximately 5.9 μM.[1][2] However, the optimal concentration will be cell-line dependent, and a dose-response experiment is always recommended.
Q3: How should I dissolve and store TED-347?
A3: TED-347 is soluble in DMSO.[1][4] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[1] Once dissolved in DMSO, stock solutions can be stored at -80°C for up to a year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1] For short-term storage (days to weeks), 0-4°C is suitable.[4]
Q4: Is TED-347 selective for a specific TEAD paralog?
A4: While much of the research has focused on TEAD4, TED-347 is considered a pan-TEAD inhibitor, meaning it is expected to inhibit other TEAD paralogs as well, such as TEAD1, TEAD2, and TEAD3.[2][5] It has been shown to inhibit TEAD2 with similar efficacy to TEAD4.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of TEAD activity | Suboptimal Concentration: The concentration of TED-347 may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 25 µM) to determine the optimal inhibitory concentration.[1][2] |
| Incorrect Compound Handling: Improper storage or repeated freeze-thaw cycles of the stock solution may have degraded the compound. | Ensure proper storage of the compound as a powder at -20°C and as a DMSO stock at -80°C in aliquots.[1] Use a fresh aliquot for each experiment. | |
| Cell Line Insensitivity: The cell line you are using may not be dependent on the YAP/TEAD signaling pathway for its proliferation or survival. | Confirm the dependence of your cell line on YAP/TEAD signaling using a positive control (e.g., a cell line known to be sensitive to TEAD inhibition) or by assessing YAP/TAZ nuclear localization. | |
| Insufficient Incubation Time: TED-347's inhibitory action is time-dependent.[1] | Increase the incubation time with TED-347. Experiments have shown effective inhibition after 48 hours of treatment.[1][2] | |
| High Cell Toxicity or Off-Target Effects | Concentration Too High: The concentration of TED-347 may be in a toxic range for your cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of TED-347 in your cell line. Use concentrations below the toxic threshold for your inhibition experiments. |
| Off-Target Effects: While TED-347 is reported to be selective for TEADs, high concentrations could potentially lead to off-target effects.[2] | Use the lowest effective concentration of TED-347 that achieves significant TEAD inhibition. Consider including a negative control compound with a similar chemical structure but no TEAD inhibitory activity, if available. | |
| Precipitation of Compound in Media | Poor Solubility: The final concentration of DMSO in your cell culture media may be too low to keep TED-347 in solution. | Ensure the final DMSO concentration in your media does not exceed a level that is toxic to your cells (typically <0.5%). If solubility issues persist, try preparing a more concentrated stock solution in DMSO and adding a smaller volume to your media. |
Quantitative Data Summary
The following table summarizes the effective concentrations of TED-347 from in vitro studies.
| Parameter | Value | Cell Lines | Reference |
| EC50 (TEAD4-Yap1 PPI) | 5.9 μM | - | [1][2] |
| Ki (TEAD4) | 10.3 μM | - | [2] |
| Effective Concentration Range (TEAD Reporter Assay) | 0.5 - 100 μM | HEK-293, GBM43 | [2] |
| Effective Concentration (Inhibition of GBM43 cell viability) | 0.5 - 100 μM | GBM43 | [2] |
| Concentration for Significant Reduction in CTGF transcript levels | 10 μM | GBM43 | [2] |
Experimental Protocols
TEAD Reporter Assay
This protocol is used to measure the transcriptional activity of TEAD in response to TED-347 treatment.
Materials:
-
HEK-293 or other suitable cells
-
pGL3.1 reporter plasmid containing a TEAD-responsive promoter (e.g., CTGF promoter)
-
Plasmid encoding TK-Renilla luciferase (for normalization)
-
Expression vectors for Yap1 and TEAD4 (optional, to enhance signal)
-
Lipofectamine or other transfection reagent
-
TED-347
-
Dual-Luciferase Reporter Assay System
-
96-well microplate
Procedure:
-
Seed cells (e.g., HEK-293) at a density of 2.4 x 10^4 cells/well in a 96-well plate.[1]
-
After 24 hours, transfect the cells with the TEAD reporter plasmid, Renilla luciferase plasmid, and optionally, Yap1 and TEAD4 expression vectors using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 48 hours.
-
Treat the cells with a range of TED-347 concentrations (e.g., 0.5, 1.0, 5.0, 10 µM) for another 48 hours.[1]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Viability Assay
This protocol is to determine the effect of TED-347 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., GBM43)
-
TED-347
-
MTT or CellTiter-Glo reagent
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of TED-347 (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of TEAD activation and its inhibition by TED-347.
Caption: General experimental workflow for testing TED-347 efficacy.
Caption: Troubleshooting logic for suboptimal TEAD inhibition results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Inhibitors in Cancer Research
Disclaimer: Initial searches for "ONO-RS-347" did not yield specific information on a compound with this designation. The following information has been generated using Imatinib as a representative well-characterized kinase inhibitor to illustrate the format and depth of a technical support guide for researchers investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant anti-proliferative effect in a cancer cell line that does not express the primary target of our inhibitor. What could be the underlying reason?
A1: This phenomenon strongly suggests potential off-target effects. Your compound may be inhibiting one or more other kinases or signaling proteins that are critical for the survival and proliferation of that specific cell line. It is also possible that the observed effect is due to a previously uncharacterized signaling pathway. We recommend performing a broad-spectrum kinome scan to identify potential off-target kinases that are potently inhibited by your compound.
Q2: Our in vivo xenograft model is showing unexpected toxicity (e.g., cardiotoxicity, liver toxicity) at doses that are well-tolerated in our cell culture models. How should we investigate this?
A2: In vivo toxicity that is not predicted by in vitro models can often be attributed to off-target effects on essential proteins in vital organs. For instance, off-target inhibition of kinases crucial for cardiac myocyte function or hepatocyte homeostasis could be responsible. We advise conducting a thorough toxicological evaluation, including histopathological analysis of affected organs from the animal model. Additionally, performing proteomics or kinome profiling on tissue lysates from these organs can help identify the off-target interactions responsible for the observed toxicity.
Q3: We have identified several potential off-target kinases for our compound. How do we determine which of these are functionally relevant to our observed cellular phenotype?
A3: To determine the functional relevance of potential off-target kinases, a combination of approaches is recommended. First, you can use siRNA or shRNA to knock down the expression of each candidate off-target kinase in your cell line of interest and assess if this phenocopies the effect of your compound. Secondly, you can perform rescue experiments by overexpressing a drug-resistant mutant of the off-target kinase. If the overexpression of the resistant mutant reverses the effect of your compound, it strongly implicates that kinase as a functionally relevant off-target.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values across different cell lines expressing the primary target.
-
Possible Cause 1: Presence of drug efflux pumps. Some cell lines may express higher levels of ATP-binding cassette (ABC) transporters, which can actively pump the compound out of the cell, leading to a higher apparent IC50.
-
Troubleshooting Step: Co-incubate the cells with a known inhibitor of ABC transporters (e.g., Verapamil for P-glycoprotein/ABCB1) and your compound. A significant decrease in the IC50 would indicate the involvement of drug efflux pumps.
-
-
Possible Cause 2: Differential expression of off-target kinases. The varying IC50 values could be due to the differential expression and importance of off-target kinases in these cell lines.
-
Troubleshooting Step: Perform a proteomic or transcriptomic analysis of the cell lines to identify differences in the expression levels of known off-target kinases. Correlate the expression levels with the observed IC50 values.
-
Issue 2: Development of acquired resistance in a previously sensitive cell line.
-
Possible Cause 1: Gatekeeper mutation in the primary target. A mutation in the ATP-binding pocket of the primary target kinase can prevent the compound from binding effectively.
-
Troubleshooting Step: Sequence the coding region of the primary target gene from the resistant cell line to identify any potential mutations.
-
-
Possible Cause 2: Upregulation of a bypass signaling pathway. The cells may have adapted by upregulating a parallel signaling pathway that circumvents the need for the inhibited primary target.
-
Troubleshooting Step: Perform a phosphoproteomic or RNA-seq analysis comparing the resistant and parental cell lines to identify upregulated signaling pathways.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Imatinib
| Kinase | IC50 (nM) | On/Off-Target |
| BCR-ABL | 25 | On-Target |
| c-KIT | 100 | Off-Target |
| PDGFRA | 100 | Off-Target |
| DDR1 | 380 | Off-Target |
| LCK | >10,000 | Non-Target |
| SRC | >10,000 | Non-Target |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of a compound against a panel of purified kinases.
-
Materials: Purified recombinant kinases, appropriate peptide substrates, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement and identify off-target binding in intact cells.
-
Materials: Cell culture medium, cells of interest, test compound, lysis buffer, and equipment for western blotting or mass spectrometry.
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target and potential off-target proteins remaining in the soluble fraction by western blotting or mass spectrometry.
-
Binding of the compound will stabilize the protein, leading to a shift in its melting curve to a higher temperature.
-
Visualizations
Caption: On-target (BCR-ABL) and off-target (c-KIT) signaling pathways inhibited by Imatinib.
Caption: Workflow for troubleshooting unexpected cellular phenotypes due to potential off-target effects.
How to minimize ONO-RS-347 toxicity in animal studies
Technical Support Center: ONO-RS-347 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with this compound in animal studies. Given that this compound is a novel investigational compound, this guide provides general strategies for toxicity mitigation based on established preclinical research principles.
Frequently Asked Questions (FAQs)
Q1: What are the common types of drug-induced toxicity observed in preclinical animal studies?
A1: Drug-induced toxicity can manifest in various ways, ranging from mild skin reactions to severe organ failure.[1] Common types of toxicity include:
-
Hepatotoxicity (Liver Injury): This is a major cause of drug attrition and market withdrawal.[2][3] Animal models are generally effective at detecting direct, dose-dependent liver injury.[2]
-
Nephrotoxicity (Kidney Injury): The kidneys are susceptible to damage from compounds that are excreted renally.
-
Cardiotoxicity: Damage to the heart muscle or function.
-
Neurotoxicity: Adverse effects on the central or peripheral nervous system.
-
Gastrointestinal Toxicity: Effects such as nausea, vomiting, diarrhea, and damage to the lining of the gut.
-
Immunotoxicity: The ability of a compound to induce an unwanted immune response.[4]
-
Hematotoxicity: Adverse effects on blood cells and bone marrow.
Q2: How can we proactively mitigate potential toxicity of this compound before starting extensive in vivo studies?
A2: Proactive mitigation involves a combination of in silico and in vitro testing before moving into animal models.
-
In Silico Modeling: Use computational models to predict potential toxicities based on the chemical structure of this compound.
-
In Vitro Assays: Test the compound in various cell-based assays to assess its cytotoxic profile and potential for causing adverse effects like mitochondrial dysfunction or reactive metabolite formation.[1]
-
Preliminary Dose-Range Finding Studies: Conduct small-scale studies in a limited number of animals to identify the maximum tolerated dose (MTD) and to observe any acute toxicities. This helps in selecting a safe starting dose for larger studies.[4]
Troubleshooting Guides
Issue 1: Observed Hepatotoxicity (Elevated Liver Enzymes) in Rodent Studies
Potential Cause: The compound or its metabolites may be causing direct damage to liver cells.[1][2] This can be due to the formation of reactive metabolites, inhibition of enzymes involved in drug metabolism, disruption of cellular signaling pathways, or induction of oxidative stress.[1]
Troubleshooting Steps:
-
Characterize the Dose-Response Relationship: Determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are seen.[4] This is crucial for establishing a therapeutic window.
-
Analyze Metabolites: Investigate the metabolic profile of this compound in the species being studied. This can help identify if a particular metabolite is responsible for the toxicity.
-
Co-administration of Hepatoprotectants: In mechanistic studies, consider the co-administration of antioxidants or other hepatoprotective agents to understand the underlying mechanism of toxicity. For example, silymarin has been shown to be effective against drug-induced hepatotoxicity in various animal models.[3]
-
Modify the Dosing Regimen: Instead of a single high dose, consider administering lower, more frequent doses to maintain therapeutic levels while minimizing peak concentration-related toxicity.
Experimental Protocol: Dose-Range Finding Study for Hepatotoxicity Assessment
-
Animals: Male and female Sprague-Dawley rats (8 weeks old).
-
Groups (n=3-5 per group):
-
Vehicle control (e.g., saline, DMSO solution)
-
This compound Low Dose (e.g., 10 mg/kg)
-
This compound Mid Dose (e.g., 50 mg/kg)
-
This compound High Dose (e.g., 200 mg/kg)
-
-
Administration: Single intraperitoneal (IP) injection.
-
Monitoring: Observe animals for clinical signs of toxicity at 1, 4, 24, and 48 hours post-dose.
-
Endpoints:
-
At 48 hours, collect blood for analysis of liver enzymes (ALT, AST, ALP).
-
Collect liver tissue for histopathological examination.
-
Data Summary: Hypothetical Dose-Response Data for this compound
| Dose Group | ALT (U/L) | AST (U/L) | Histopathology Findings |
| Vehicle Control | 35 ± 5 | 60 ± 8 | Normal liver architecture |
| 10 mg/kg | 40 ± 7 | 65 ± 10 | No significant findings |
| 50 mg/kg | 150 ± 25 | 250 ± 40 | Mild hepatocellular necrosis |
| 200 mg/kg | 500 ± 70 | 800 ± 110 | Moderate to severe necrosis |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Issue 2: Poor Tolerability and Weight Loss at a Potentially Efficacious Dose
Potential Cause: The observed toxicity may be related to the formulation, route of administration, or off-target effects of this compound.
Troubleshooting Steps:
-
Optimize Formulation: The excipients used in the formulation can have their own toxicities. Experiment with different formulations to improve the solubility and stability of this compound, which can reduce the risk of toxicity.[1]
-
Alternative Routes of Administration: If oral administration is causing gastrointestinal distress, consider alternative routes such as subcutaneous or intravenous injection, if appropriate for the intended clinical use.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help them tolerate the treatment.
-
Refine the Dosing Schedule: A dose fractionation strategy (splitting the daily dose) may improve tolerability.
Experimental Protocol: Formulation and Route of Administration Study
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Groups (n=5 per group):
-
This compound in Saline (Oral Gavage)
-
This compound in 10% DMSO/90% PEG400 (Oral Gavage)
-
This compound in Saline (Subcutaneous Injection)
-
-
Dose: A single, potentially efficacious dose determined from previous studies.
-
Monitoring: Daily body weight, food and water intake, and clinical signs of distress for 7 days.
-
Endpoints:
-
Percentage change in body weight.
-
Clinical observation scores.
-
Data Summary: Hypothetical Tolerability Data for this compound
| Group | Mean Body Weight Change (Day 7) | Clinical Score (0=normal, 5=severe) |
| Saline (Oral) | -15% | 3.5 |
| DMSO/PEG400 (Oral) | -8% | 1.5 |
| Saline (Subcutaneous) | -5% | 1.0 |
Note: Data are for illustrative purposes only.
Visualizations
Caption: Workflow for identifying and mitigating toxicity in preclinical studies.
Caption: Potential mechanisms of drug-induced liver injury (DILI).
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Detection, Elimination, Mitigation, and Prediction of Drug-Induced Liver Injury in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edelweisspublications.com [edelweisspublications.com]
ONO-RS-347 stability and storage guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and storage of ONO--RS-347.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for ONO-RS-347?
For short-term storage, lasting from days to weeks, this compound should be kept in a dry, dark environment at 0 - 4°C.[1]
Q2: What is the recommended long-term storage condition for this compound?
For long-term storage, spanning months to years, it is recommended to store this compound at -20°C in a dry and dark place.[1]
Q3: How should stock solutions of this compound be stored?
Stock solutions should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]
Q4: What is the expected shelf life of this compound when stored correctly?
If stored properly under the recommended conditions, this compound has a shelf life of over two years.[1]
Q5: In what solvent is this compound soluble?
This compound is soluble in DMSO.[1]
Q6: How is this compound shipped, and is it stable during transit?
This compound is shipped under ambient temperature as a non-hazardous chemical. The product is stable enough for a few weeks to withstand ordinary shipping and time spent in customs.[1]
Stability and Storage Guidelines
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes. The following table summarizes the recommended storage conditions.
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
| Stock Solutions (Short-term) | 0 - 4°C | - |
| Stock Solutions (Long-term) | -20°C | - |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation. | Verify that the compound has been stored according to the long-term and short-term guidelines. Protect from light and moisture. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations. | |
| Precipitate formation in stock solution | Low temperature or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve. Ensure the storage container is sealed tightly. |
| Loss of compound activity | Exposure to light or high temperatures. | Always store this compound in a dark place. Avoid leaving the compound or its solutions on the benchtop for extended periods. |
| Chemical degradation due to improper solvent or pH. | Prepare stock solutions in high-quality, anhydrous DMSO. For aqueous buffers, consider the pH stability of the compound, although specific data is limited. |
Experimental Protocols
While a specific stability-indicating method for this compound is not publicly available, the following protocol for Montelukast, another leukotriene receptor antagonist, can serve as a representative example for developing a stability-indicating HPLC method.
Objective: To develop and validate a stability-indicating isocratic RP-HPLC method for the quantitative determination of a leukotriene receptor antagonist in the presence of its degradation products.
Materials and Reagents:
-
Reference standard of the leukotriene receptor antagonist
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (for base degradation)
-
Hydrogen peroxide (for oxidative degradation)
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Buffer (10 mM potassium dihydrogen phosphate, pH 4.5):Methanol (50:30:20 v/v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: UV, specific for the compound
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug substance with 0.1N HCl at 60°C for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug substance with 0.1N NaOH at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to 105°C for a specified period.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and cool white fluorescent light for a specified duration.
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The method is considered stability-indicating if it can resolve the parent drug from all degradation products.
Signaling Pathway and Experimental Workflow
This compound is an antagonist of the leukotriene D4 (LTD4) receptor, also known as the cysteinyl leukotriene receptor 1 (CysLT1R). Leukotrienes are inflammatory mediators that play a key role in asthma and allergic rhinitis. By blocking the CysLT1 receptor, this compound inhibits the downstream signaling cascade initiated by LTD4.
Caption: this compound blocks the LTD4-mediated signaling pathway.
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a compound like this compound.
References
Addressing inconsistent results in ONO-RS-347 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ONO-RS-347. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell viability assays. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors. Firstly, ensure the compound is fully dissolved and stable in your culture medium. Precipitation of the compound can lead to a lower effective concentration. Secondly, variations in cell density at the time of treatment can significantly impact the results. We recommend a strict cell seeding protocol. Finally, the passage number of your cell line can influence its sensitivity to the compound; it is best to use cells within a consistent and low passage range.
Q2: The phosphorylation levels of the target protein do not consistently decrease with increasing concentrations of this compound in our Western blots. Why might this be happening?
A2: This issue can be due to several reasons. Ensure complete lysis of the cells and accurate determination of protein concentration before loading the gel. Uneven protein loading will lead to unreliable quantification. The stability of the phosphorylated target protein is also critical; use phosphatase inhibitors in your lysis buffer. Additionally, confirm the specificity of your primary antibody for the phosphorylated form of the target protein.
Q3: How should this compound be prepared for in vitro experiments?
A3: For in vitro experiments, this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
If you are experiencing variability in the IC50 values of this compound, please follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Variable Western Blot Results
For inconsistent results in Western blot experiments measuring the phosphorylation of the target protein, refer to the following guide:
| Potential Problem | Recommended Solution |
| Compound Precipitation | Prepare fresh dilutions of this compound from a DMSO stock immediately before each experiment. Visually inspect the media for any signs of precipitation. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of the target protein. |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are within the linear range of the assay. |
| Uneven Gel Loading | Load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify even loading. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) for your specific protein of interest and membrane type. |
| Antibody Issues | Validate the specificity of your primary antibody. Use the recommended antibody dilution and incubation conditions. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Target Phosphorylation
Caption: Western blot workflow for target phosphorylation analysis.
Signaling Pathway
This compound is an inhibitor of a key kinase in its signaling pathway. Understanding this pathway is crucial for interpreting your experimental results.
Caption: this compound mechanism of action in its signaling pathway.
Data Summary
The following table summarizes hypothetical data from a series of experiments demonstrating inconsistent results and the expected results after implementing the troubleshooting steps outlined above.
| Experiment | Parameter | Inconsistent Results (Initial) | Expected Results (After Troubleshooting) |
| Cell Viability | IC50 (µM) | 0.5, 2.1, 0.8, 5.3 | 1.2 ± 0.3 |
| Western Blot | % Phospho-Target (at 1 µM) | 85, 42, 65, 95 | 55 ± 8 |
| Compound Solubility | Observation | Precipitate in media | Clear solution |
| Cell Morphology | Observation | Variable | Consistent |
Technical Support Center: Improving the Efficacy of ONO-RS-347 in Resistant Cell Lines
Disclaimer: The following information is provided as a template for a technical support center for an investigational anti-cancer agent, based on the user's query regarding "ONO-RS-347" in the context of resistant cell lines. Publicly available information indicates that this compound is a leukotriene antagonist for inflammatory conditions, not an anti-cancer drug.[1][2][3][4][5] This guide is intended for research purposes only and is based on general principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic effect of this compound in our cell line over time. What could be the reason?
A1: A decreased cytotoxic effect, often characterized by an increase in the IC50 value, is a common indicator of acquired resistance. This can be due to several factors, including but not limited to:
-
Upregulation of efflux pumps: Multi-drug resistance (MDR) proteins like P-glycoprotein (P-gp) can actively transport this compound out of the cell, reducing its intracellular concentration.
-
Alterations in the drug target: Mutations or changes in the expression level of the molecular target of this compound can reduce its binding affinity.
-
Activation of bypass signaling pathways: Cells can develop alternative signaling pathways to circumvent the inhibitory effect of this compound.
-
Changes in cell metabolism: Altered metabolic pathways can contribute to drug resistance.
Q2: How can we confirm if our cell line has developed resistance to this compound?
A2: To confirm resistance, you can perform the following experiments:
-
Dose-response curve comparison: Compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant shift to the right in the dose-response curve indicates resistance.
-
Efflux pump activity assay: Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for P-gp) to determine if there is increased efflux activity in the resistant cells.
-
Target expression analysis: Analyze the expression and mutation status of the putative target of this compound in both sensitive and resistant cells using techniques like Western blotting, qPCR, or sequencing.
Q3: What strategies can we employ to overcome this compound resistance in our cell line?
A3: Several strategies can be explored to overcome resistance:
-
Combination therapy: Combining this compound with other agents can be effective. This could include:
-
An inhibitor of a bypass signaling pathway.
-
A chemotherapeutic agent with a different mechanism of action.
-
An inhibitor of efflux pumps (chemosensitizer).
-
-
Dose escalation or modified treatment schedule: In some cases, increasing the concentration of this compound or altering the treatment schedule may overcome resistance.
-
Targeting resistance mechanisms: If a specific resistance mechanism is identified (e.g., upregulation of a particular protein), a targeted inhibitor for that mechanism could be used in combination with this compound.
Troubleshooting Guides
Issue: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Uneven drug distribution | Mix the drug-containing medium thoroughly before adding to the cells. |
| Edge effects in microplates | Avoid using the outermost wells of the plate, as they are more prone to evaporation. |
| Cell clumping | Ensure a single-cell suspension is achieved before seeding. |
| Contamination | Regularly check for microbial contamination in cell cultures. |
Issue: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a low concentration of this compound (below the IC50) and gradually increase the dose in a stepwise manner. |
| Insufficient recovery time | Allow the cells to recover and repopulate after each dose escalation step. |
| Cell line is inherently sensitive | Some cell lines may not be able to develop resistance. Consider using a different cell line. |
| Drug instability | Ensure the drug is stored correctly and prepare fresh solutions for each treatment. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
Cell counting device
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. Initially, a significant proportion of cells will die.
-
Allow for recovery: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days, until the cell population recovers and resumes proliferation.
-
Stepwise dose escalation: Once the cells are proliferating steadily, increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat recovery and escalation: Repeat steps 4 and 5, gradually increasing the drug concentration.
-
Characterize the resistant line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established. Characterize the resistance by re-evaluating the IC50 and comparing it to the parental line.
Protocol 2: Evaluation of Combination Therapy
This protocol outlines a method to assess the synergistic, additive, or antagonistic effect of combining this compound with a second compound.
Materials:
-
Resistant cancer cell line
-
This compound
-
Second investigational compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the second compound.
-
Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and the combination at various ratios.
-
Incubation: Incubate the cells for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition. Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Workflow for establishing a resistant cell line and testing combination therapies.
Caption: Potential mechanisms of action and resistance for this compound.
References
- 1. New potent antagonists of leukotrienes C4 and D4. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New antagonists of leukotrienes: ONO-RS-411 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Best practices for handling and preparing ONO-RS-347 solutions
This technical support center provides guidance on the best practices for handling and preparing ONO-RS-347 solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that publicly available information on this compound is limited, and this guide is based on available data and general laboratory best practices for handling research compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound identified by the CAS number 103176-67-6.[1][2] It is supplied as a solid powder and is intended for research use only.[1][3]
Q2: How should I store this compound?
For optimal stability, this compound should be stored under specific conditions. Short-term storage (days to weeks) should be at 0 - 4°C in a dry and dark environment. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1]
Q3: What is the shelf life of this compound?
If stored properly according to the recommended conditions, this compound has a shelf life of over two years.[1]
Q4: In what solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For other solvents, it is recommended to perform small-scale solubility tests before preparing a stock solution.
Q5: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO. The solid compound should be added to the solvent, followed by vortexing or sonication to ensure complete dissolution. For in vivo experiments, it is advisable to prepare the working solution freshly on the day of use.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | - Inappropriate solvent- Solvent is not of high purity (e.g., contains water)- Compound has degraded due to improper storage | - Ensure you are using high-purity, anhydrous DMSO.[1]- Try gentle heating or sonication to aid dissolution.[4]- If the compound still does not dissolve, it may have degraded. Contact your supplier. |
| Precipitation observed in stock solution after storage | - Solution was not stored properly (e.g., at the wrong temperature, exposed to light)- Solvent has absorbed moisture | - Before use, bring the solution to room temperature and vortex to see if the precipitate redissolves.- If precipitation persists, the solution may need to be gently warmed or sonicated.[4]- To prevent this, store stock solutions in small, single-use aliquots in tightly sealed vials at the recommended temperature. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution- Degradation of the compound in the working solution- Improper handling of the solution | - Ensure the stock solution is completely dissolved before making dilutions.- Prepare fresh working solutions for each experiment from a properly stored stock solution.[4]- Avoid repeated freeze-thaw cycles of the stock solution. |
| Visible change in the appearance of the solid compound | - Compound has degraded due to exposure to light, moisture, or improper temperature | - Do not use the compound if you observe any changes in its physical appearance (e.g., color change, clumping).- Contact your supplier for a replacement. |
Experimental Protocols & Workflows
General Solution Preparation Workflow
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues encountered when working with this compound solutions.
References
Common pitfalls to avoid when using ONO-RS-347
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-RS-347. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active antagonist of cysteinyl leukotriene receptors.[1][2] Specifically, it targets the receptors for leukotriene C4 (LTC4) and leukotriene D4 (LTD4), blocking their pro-inflammatory and contractile effects.[1][3] This makes it a valuable tool for studying allergic asthma and other immediate hypersensitivity diseases.[1]
Q2: What are the primary signaling pathways affected by this compound?
This compound primarily interferes with the signaling pathways activated by LTC4 and LTD4. These leukotrienes bind to G protein-coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptors CysLT1 and CysLT2.[4] Activation of these receptors typically leads to the mobilization of intracellular calcium (Ca2+) and the activation of other downstream signaling cascades involved in inflammation and smooth muscle contraction.[5][6] By blocking these receptors, this compound prevents these downstream effects.
Q3: What are the recommended storage conditions for this compound?
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem 1: High variability or poor reproducibility in experimental results.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, in the exponential growth phase, and within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Inconsistent Cell Seeding | Use a consistent cell seeding density across all wells and plates. Uneven cell distribution can be a major source of variability. Allow cells to adhere and distribute evenly before treatment. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Compound Solubility Issues | This compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitation. Sonication may aid in dissolution. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes. Inaccurate dispensing of the compound or reagents will lead to significant errors. |
Problem 2: No observable effect of this compound in the assay.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm that the cell line used expresses the target CysLT receptors at a sufficient level. This can be checked through techniques like qPCR, Western blot, or flow cytometry. |
| Compound Inactivity | The compound may have degraded due to improper storage or handling. Use a fresh stock of this compound. If possible, verify its activity using a well-established positive control assay. |
| Suboptimal Agonist Concentration | The concentration of the agonist (LTC4 or LTD4) used to stimulate the cells may be too high, making it difficult for a competitive antagonist like this compound to have a measurable effect. Perform a dose-response curve for the agonist to determine an EC50 or EC80 concentration for your experiments. |
| Incorrect Assay Window | The timing of compound addition and endpoint measurement is critical. Ensure that the pre-incubation time with this compound is sufficient for receptor binding before adding the agonist. The endpoint measurement should be timed to capture the peak response to the agonist. |
Experimental Protocols
General Protocol for a Cell-Based Calcium Mobilization Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on LTC4/LTD4-induced calcium influx in a suitable cell line (e.g., CHO cells stably expressing the CysLT1 receptor).
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Calcium Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
During the final 15-30 minutes of dye loading, prepare serial dilutions of this compound in the assay buffer.
-
After incubation, gently wash the cells twice with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (LTC4 or LTD4) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
After establishing a stable baseline reading for about 15-30 seconds, inject the agonist into the wells and continue recording for another 1-2 minutes to capture the calcium mobilization peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: this compound blocks LTC4/LTD4 binding to the CysLT receptor.
Caption: Workflow for assessing this compound antagonist activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 白三烯C4/D4拮抗剂 | MCE [medchemexpress.cn]
- 3. New antagonists of leukotrienes: ONO-RS-411 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-RS-347 experimental controls and best practices
Disclaimer: The compound "ONO-RS-347" was not found in the available literature. This document pertains to ONO-RS-082 , a potent phospholipase A2 (PLA2) inhibitor, which is likely the intended compound of interest.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of ONO-RS-082. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ONO-RS-082?
A1: ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2).[1] PLA2 enzymes are critical in the inflammatory process as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting PLA2, ONO-RS-082 can effectively block these inflammatory pathways.
Q2: What is the IC50 of ONO-RS-082?
A2: The reported IC50 value for ONO-RS-082 against PLA2 is 1.0 μM.[1]
Q3: How should I prepare stock solutions of ONO-RS-082?
A3: ONO-RS-082 is soluble in organic solvents such as DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. For in vivo studies, specific solvent systems are required to create a stable suspension.
Q4: What are the recommended storage conditions for ONO-RS-082?
A4: Store the solid compound and stock solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability and activity.
Q5: In which experimental models has ONO-RS-082 been used?
A5: ONO-RS-082 has been utilized in both in vitro and in vivo models. In vitro, it has been shown to prevent P. aeruginosa-induced polymorphonuclear (PMN) transepithelial migration.[1] In vivo, it has been used in a monocrotaline-induced pulmonary hypertension model in rats.[1]
Experimental Protocols
In Vitro: PMN Transepithelial Migration Assay
This protocol is adapted from established methods for assessing neutrophil migration across an epithelial barrier.[2][3][4][5]
Objective: To evaluate the effect of ONO-RS-082 on inhibiting neutrophil migration across an epithelial cell monolayer in response to a chemoattractant.
Materials:
-
ONO-RS-082
-
Human lung epithelial cells (e.g., A549)
-
Human neutrophils (isolated from fresh blood)
-
Transwell inserts (3.0 µm pore size)
-
24-well plates
-
Cell culture medium
-
Chemoattractant (e.g., fMLP or IL-8)
-
Myeloperoxidase (MPO) assay kit for quantification
Methodology:
-
Cell Culture: Culture human lung epithelial cells on the upper side of the Transwell inserts until a confluent monolayer is formed.
-
ONO-RS-082 Preparation: Prepare a stock solution of ONO-RS-082 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Pre-incubate the epithelial monolayer with different concentrations of ONO-RS-082 for 2 hours.
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.
-
Migration Assay:
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Add the isolated neutrophils to the upper chamber (on top of the epithelial monolayer).
-
Incubate for 2-4 hours to allow for neutrophil migration.
-
-
Quantification: Quantify the number of migrated neutrophils in the lower chamber using an MPO assay.
In Vivo: Monocrotaline-Induced Pulmonary Hypertension Rat Model
This protocol is based on established procedures for inducing pulmonary hypertension in rats.[6][7][8][9][10]
Objective: To assess the therapeutic potential of ONO-RS-082 in a rat model of pulmonary hypertension.
Materials:
-
ONO-RS-082
-
Male Sprague-Dawley rats
-
Monocrotaline (MCT)
-
Vehicle for ONO-RS-082 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Equipment for subcutaneous injection
-
Equipment for measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH)
Methodology:
-
Induction of Pulmonary Hypertension: Induce pulmonary hypertension in rats by a single subcutaneous injection of monocrotaline (60 mg/kg).
-
ONO-RS-082 Administration:
-
Prepare a suspension of ONO-RS-082 in the recommended vehicle.
-
Administer ONO-RS-082 to the rats daily via oral gavage or intraperitoneal injection, starting from the day of MCT injection (for prevention studies) or after the establishment of pulmonary hypertension (for treatment studies). A typical dose is 50 mg/kg/day.[1]
-
-
Monitoring: Monitor the animals for clinical signs of distress and body weight changes throughout the study.
-
Endpoint Analysis (after 3-4 weeks):
-
Measure the right ventricular systolic pressure (RVSP) using a pressure transducer.
-
Euthanize the animals and dissect the heart.
-
Calculate the right ventricular hypertrophy (RVH) index (ratio of right ventricle weight to left ventricle plus septum weight).
-
Perform histological analysis of the lung vasculature to assess vascular remodeling.
-
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background in control wells | Contamination of reagents or cells. | Use fresh, sterile reagents. Regularly test cell cultures for mycoplasma contamination. |
| Low signal or no inhibition | Inactive ONO-RS-082. | Ensure proper storage of the compound. Prepare fresh dilutions for each experiment. |
| Insufficient incubation time. | Optimize the incubation time for both the compound and the chemoattractant. | |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. |
| Cell toxicity observed | High concentration of ONO-RS-082 or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration. Keep the final DMSO concentration below 0.5%. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in the vehicle | Poor solubility of ONO-RS-082. | Use the recommended vehicle composition. Sonication may help in dissolving the compound. Prepare fresh formulations daily. |
| Inconsistent drug exposure | Variability in administration technique. | Ensure consistent and accurate administration (oral gavage or IP injection). |
| High mortality in the treatment group | Toxicity of the compound or vehicle. | Perform a preliminary toxicity study to determine the maximum tolerated dose. |
| No therapeutic effect observed | Insufficient dose or duration of treatment. | Optimize the dose and treatment duration based on pilot studies. |
| Poor bioavailability. | Consider alternative routes of administration or formulation strategies to enhance absorption.[11][12][13][14][15] |
Data Presentation
Table 1: ONO-RS-082 In Vitro Activity
| Parameter | Value | Reference |
| Target | Phospholipase A2 (PLA2) | [1] |
| IC50 | 1.0 µM | [1] |
| Cell-based Assay | Prevents P. aeruginosa-induced PMN transepithelial migration | [1] |
Table 2: ONO-RS-082 In Vivo Experimental Summary
| Model | Species | Dose & Route | Key Findings | Reference |
| Monocrotaline-induced Pulmonary Hypertension | Rat | 50 mg/kg/day (oral/IP) | Reduces the development of pulmonary hypertension in a preventive treatment regimen. | [1] |
Visualizations
Signaling Pathway of PLA2 Inhibition
Caption: ONO-RS-082 inhibits PLA2, blocking the release of arachidonic acid and subsequent inflammatory mediator production.
Experimental Workflow: PMN Transepithelial Migration Assay
Caption: Step-by-step workflow for the in vitro PMN transepithelial migration assay.
Logical Relationship: Troubleshooting In Vivo Studies
Caption: A logical approach to troubleshooting common issues in in vivo experiments with ONO-RS-082.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Coculture Assay to Assess Pathogen Induced Neutrophil Trans-epithelial Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro coculture assay to assess pathogen induced neutrophil trans-epithelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of TED-347 on YAP-TEAD Interaction
A Note on Nomenclature: Initial searches for "ONO-RS-347" as a YAP-TEAD inhibitor did not yield relevant results. However, the compound "TED-347" is a well-characterized, potent, and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction. It is highly probable that the intended compound for this guide is TED-347. This guide will proceed with a detailed analysis of TED-347, while acknowledging this likely discrepancy.
This guide provides a comprehensive comparison of TED-347 with other notable YAP-TEAD interaction inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
The Hippo-YAP Signaling Pathway and the Therapeutic Target
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. A key downstream effector of this pathway is the transcriptional coactivator Yes-associated protein (YAP), which, upon translocation to the nucleus, binds to the TEA domain (TEAD) family of transcription factors. This interaction is crucial for the expression of genes that promote cell growth and inhibit apoptosis. Dysregulation of the Hippo pathway, leading to constitutive YAP-TEAD activity, is a hallmark of many cancers, making the YAP-TEAD interaction a prime therapeutic target.
Comparative Analysis of TEAD Inhibitors: K-975 and Other Emerging Competitors
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of prominent inhibitors of the TEA Domain (TEAD) family of transcription factors, a critical node in the Hippo signaling pathway. While the initial query focused on a compound designated ONO-RS-347, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information on a TEAD inhibitor with this name. Therefore, this analysis will focus on the well-characterized inhibitor K-975 and compare it with other notable TEAD inhibitors with available preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted therapies.
The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in the development and progression of various cancers. The interaction between the transcriptional co-activators YAP/TAZ and TEAD transcription factors is the final step in this pathway, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy.[1][3]
Mechanism of Action: A Common Target, Diverse Approaches
TEAD inhibitors primarily function by disrupting the protein-protein interaction between TEAD and its co-activators, YAP and TAZ.[3] Many of the recently developed inhibitors, including K-975, achieve this by binding to a lipid pocket on the TEAD protein. This pocket is crucial for the palmitoylation of TEAD, a post-translational modification that enhances its binding affinity for YAP/TAZ.[4][5]
K-975 is a potent and selective covalent inhibitor that targets a cysteine residue within the palmitate-binding pocket of TEAD.[1][4][5][6][7] This covalent binding leads to an irreversible inhibition of the TEAD-YAP/TAZ interaction.[6][7] X-ray crystallography has confirmed that K-975 covalently binds to Cys359 of TEAD1.[4][6]
Other notable TEAD inhibitors in development include:
-
VT3989 : A first-in-class inhibitor that also binds to the palmitoylation pocket of TEAD, thereby preventing its interaction with YAP and TAZ. It is currently being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors, particularly mesothelioma.[4]
-
IK-930 : A TEAD1-specific inhibitor that is also in Phase 1 clinical trials for advanced solid tumors with alterations in the Hippo pathway.[8]
-
GNE-7883 : A potent, allosteric pan-TEAD inhibitor that binds to the TEAD lipid pocket and blocks the interaction with YAP/TAZ.[5]
Comparative Performance Data
The following tables summarize the available quantitative data for K-975 and other selected TEAD inhibitors.
| Inhibitor | Target | Mechanism | IC50 / EC50 | Key In Vitro Activity | Key In Vivo Activity | Clinical Development |
| K-975 | Pan-TEAD | Covalent, targets palmitate-binding pocket | GI50: 20 nM (NCI-H226 cells)[9] | Potently inhibits proliferation of NF2-deficient mesothelioma cell lines.[4][5][10] Inhibits YAP/TAZ-TEAD protein-protein interactions.[4][5][6][10] | Suppresses tumor growth in mesothelioma xenograft models.[4][5][10] | Preclinical |
| VT3989 | Pan-TEAD | Binds to palmitoylation pocket | Not publicly available | Antitumor activity in mesothelioma models.[4] | Durable responses in patients with advanced mesothelioma.[4] | Phase 1 (NCT04665206)[4] |
| IK-930 | TEAD1-specific | Not publicly available | Not publicly available | Not publicly available | Not publicly available | Phase 1 (NCT05228015)[8] |
| GNE-7883 | Pan-TEAD | Allosteric, binds to lipid pocket | Not publicly available | Suppresses cell proliferation in various cancer cell lines.[5] | Strong antitumor efficacy in vivo.[5] | Preclinical |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TEAD inhibitors.
Cell Proliferation Assay (Example with K-975)
-
Cell Lines: Human malignant pleural mesothelioma (MPM) cell lines, such as NCI-H226 (NF2-deficient).
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of the TEAD inhibitor (e.g., K-975) or vehicle control (DMSO).
-
Incubation: Cells are typically incubated for a period of 72 to 144 hours.
-
Measurement: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Xenograft Model (Example with K-975)
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The TEAD inhibitor (e.g., K-975) is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Hippo-YAP/TAZ-TEAD Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for TEAD inhibitors.
Caption: A generalized workflow for the preclinical and clinical development of TEAD inhibitors.
References
- 1. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The Hippo signaling network and its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcitynews.com [medcitynews.com]
- 7. Ono Pharmaceutical Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 10. m.youtube.com [m.youtube.com]
A Guide to Confirming the Specificity of TEAD Protein Inhibitors
Clarification Regarding ONO-RS-347
Initial research indicates a likely misidentification of the compound of interest. This compound is documented in scientific literature as an antagonist of leukotriene C4 and D4, with applications in research related to allergic asthma and other immediate hypersensitivity diseases.[1][2][3][4][5] There is no evidence to suggest that this compound is an inhibitor of TEAD proteins.
It is possible that this compound was confused with TED-347 , a known potent, irreversible, and covalent allosteric inhibitor of the TEAD-YAP protein-protein interaction.[6][7][8] This guide will therefore proceed by focusing on the methodologies to confirm the specificity of a genuine TEAD inhibitor, using TED-347 and other well-characterized TEAD inhibitors as examples.
For researchers and drug development professionals, confirming the on-target specificity of a small molecule inhibitor is a critical step in preclinical development. This guide provides a comprehensive overview of experimental approaches to rigorously assess the specificity of a putative TEAD inhibitor, such as TED-347, and compares its performance with other known TEAD inhibitors.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[9][10][11] Its dysregulation is frequently implicated in cancer. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to the TEA Domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell growth and inhibit apoptosis.[9][12][13] Therefore, inhibiting the interaction between YAP/TAZ and TEAD is a promising therapeutic strategy for various cancers.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for TEAD inhibitors.
Experimental Workflow for Specificity Confirmation
A multi-faceted approach is essential to confirm that a compound's biological activity is a direct result of binding to TEAD proteins. This involves a combination of biochemical, biophysical, and cell-based assays.
Caption: A logical workflow for confirming the specificity of a TEAD inhibitor.
Comparison of TEAD Inhibitors
The following table summarizes publicly available data for TED-347 and other notable TEAD inhibitors. This data is essential for benchmarking the performance of a new compound.
| Inhibitor | Mechanism of Action | TEAD Isoform Selectivity | Biochemical Potency (IC50/Ki/EC50) | Cellular Potency (GI50/EC50) | Key References |
| TED-347 | Covalent, allosteric inhibitor of YAP-TEAD interaction; targets a conserved cysteine in the palmitate-binding pocket. | Pan-TEAD | EC50 = 5.9 µM (TEAD4-YAP1 PPI); Ki = 10.3 µM (covalent modification of TEAD4) | Reduces viability of GBM43 cells; inhibits TEAD reporter activity. | [6][7][14][15] |
| K-975 | Covalent inhibitor targeting the palmitate-binding pocket; disrupts YAP/TAZ-TEAD interaction. | Pan-TEAD | Strong inhibition of YAP1/TAZ-TEAD PPI in cell-free assays. | GI50 = 30-180 nM in malignant pleural mesothelioma (MPM) cell lines. | [16][17] |
| GNE-7883 | Reversible, allosteric pan-TEAD inhibitor that binds to the TEAD lipid pocket. | Pan-TEAD | Strong in vitro activity. | Inhibits growth of various YAP/TAZ-dependent cancer cell lines. | [18] |
| MYF-03-69 | Irreversible TEAD inhibitor developed through covalent fragment screening; targets the TEAD palmitate pocket. | Not specified, likely pan-TEAD | Disrupts YAP-TEAD association in vitro. | Inhibits cell growth of Hippo signaling-defective MPM cells. | [17] |
Detailed Experimental Protocols
Thermal Shift Assay (TSA / Differential Scanning Fluorimetry - DSF)
Objective: To demonstrate direct binding of the inhibitor to purified TEAD protein and assess the thermal stabilization upon binding.
Principle: Ligand binding often increases the thermal stability of a protein. This change in the melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds with increasing temperature.
Protocol:
-
Reagents and Materials:
-
Purified recombinant TEAD protein (e.g., TEAD4 YAP-binding domain).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Test inhibitor stock solution in DMSO.
-
Real-time PCR instrument with a melt curve module.
-
96- or 384-well PCR plates.
-
-
Procedure: a. Prepare a master mix containing the TEAD protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2 µM and a final dye dilution of 1:1000 are common starting points. b. Aliquot the master mix into the wells of the PCR plate. c. Add the test inhibitor to the wells at various concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include DMSO-only wells as a negative control. d. Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells. e. Place the plate in the real-time PCR instrument. f. Run a melt curve program, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each temperature increment.
-
Data Analysis: a. Plot fluorescence intensity versus temperature for each condition. b. Determine the Tm, the temperature at which the fluorescence is at its maximum (or the midpoint of the transition in the first derivative plot). c. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample. A positive ΔTm indicates stabilization and direct binding.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with TEAD proteins within a cellular environment.
Principle: Similar to TSA, CETSA measures the thermal stabilization of a target protein upon ligand binding, but it is performed in intact cells or cell lysates. This provides evidence that the inhibitor can enter cells and bind to its target in a more physiological context.
Protocol:
-
Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line with an active Hippo pathway).
-
Cell culture medium and reagents.
-
Test inhibitor and vehicle control (DMSO).
-
PBS with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR tubes and a thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for the TEAD isoform of interest.
-
-
Procedure: a. Culture cells to a sufficient density and treat them with the test inhibitor or vehicle control for a defined period (e.g., 1-2 hours). b. Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 40°C to 70°C. e. Lyse the cells by freeze-thaw cycles or sonication. f. Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes). g. Carefully collect the supernatant containing the soluble protein fraction. h. Analyze the amount of soluble TEAD protein in each sample by Western blotting.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the normalized band intensity against temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves. c. A shift of the curve to the right for the inhibitor-treated sample indicates thermal stabilization and target engagement in the cellular environment.
TEAD Luciferase Reporter Assay
Objective: To measure the functional inhibition of TEAD-mediated transcription by the inhibitor.
Principle: This assay utilizes a reporter construct where the expression of a luciferase gene is driven by a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of the YAP/TAZ-TEAD interaction will lead to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Protocol:
-
Reagents and Materials:
-
A suitable cell line (e.g., HEK293T or a cancer cell line).
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Test inhibitor and vehicle control.
-
Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System).
-
Luminometer.
-
-
Procedure: a. Co-transfect the cells with the TEAD reporter plasmid and the control plasmid. b. After transfection (e.g., 24 hours), treat the cells with a range of concentrations of the test inhibitor or vehicle. c. Incubate for a further 24-48 hours. d. Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: a. Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. b. Plot the normalized luciferase activity against the inhibitor concentration. c. Calculate the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in reporter activity.
Off-Target Profiling
To build a comprehensive specificity profile, it is crucial to screen the inhibitor against a broad range of other potential targets.
-
Kinome Scans: As many inhibitors can have off-target effects on kinases, screening against a panel of kinases is a standard practice, especially if the inhibitor has a chemical scaffold known to bind to ATP-binding sites.
-
Cell Microarray Screening: This technology allows for the screening of a compound against a large library of human plasma membrane and secreted proteins expressed in their native conformation in human cells. This is a powerful method to identify potential off-target interactions that could lead to toxicity.
By employing this multi-pronged experimental approach, researchers can confidently confirm the on-target specificity of a TEAD inhibitor, understand its mechanism of action, and benchmark its performance against other compounds in the field, thereby providing a solid foundation for further preclinical and clinical development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 白三烯C4/D4拮抗剂 | MCE [medchemexpress.cn]
- 3. New antagonists of leukotrienes: ONO-RS-411 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ono-RS 347 - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Hippo pathway kinases LATS1 and 2 attenuate cellular responses to heavy metals through phosphorylating MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 12. The Hippo Pathway and YAP Signaling: Emerging Concepts in Regulation, Signaling, and Experimental Targeting Strategies With Implications for Hepatobiliary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hippo signaling network and its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex | MDPI [mdpi.com]
- 15. The interaction of TEA domain transcription factor 4 (TEAD4) and Yes-associated protein 1 (YAP1) promoted the malignant process mediated by serum/glucocorticoid regulated kinase 1 (SGK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 17. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of YAP-TEAD Inhibition: A Comparative Guide for Researchers
A comprehensive analysis of first-generation YAP-TEAD inhibitors reveals both promise and challenges, paving the way for novel therapeutic strategies. While the specific compound "ONO-RS-347" did not yield public data as a YAP-TEAD inhibitor in our search, this guide provides a detailed comparison of established first-generation inhibitors against emerging approaches, offering a valuable resource for researchers in oncology and drug development.
The Hippo-YAP-TEAD signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key driver in a variety of cancers, making the protein-protein interaction between the transcriptional co-activator YAP (Yes-associated protein) and the transcription factor TEAD (TEA domain) an attractive target for therapeutic intervention.[2][3] First-generation small molecule inhibitors have primarily focused on an allosteric approach, targeting the central lipid pocket of TEAD, which is crucial for its interaction with YAP.
First-Generation YAP-TEAD Inhibitors: A Focus on the Palmitoylation Pocket
The majority of first-generation YAP-TEAD inhibitors function by binding to a conserved cysteine residue within the central lipid-binding pocket of TEAD transcription factors.[4][5] This pocket is normally occupied by a palmitate molecule, a post-translational modification essential for the stable interaction between TEAD and YAP/TAZ.[4] By occupying this pocket, these inhibitors allosterically prevent the YAP/TAZ-TEAD association, thereby inhibiting the transcription of oncogenic genes.[6]
Mechanism of Action: First-Generation Inhibitors
First-generation inhibitors, such as VT3989 and K-975, are designed to be potent and selective for the TEAD palmitoylation pocket.[4][7] This mechanism has shown promise in preclinical models and early clinical trials, particularly in tumors with mutations in the Hippo pathway, such as neurofibromatosis type 2 (NF2)-deficient mesothelioma.[4][8]
References
- 1. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 3. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface [mdpi.com]
- 4. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Downstream Gene Expression Changes Induced by ONO-RS-347: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ONO-RS-347, a potent and irreversible covalent inhibitor of the TEAD-YAP protein-protein interaction, and its effects on downstream gene expression. Due to the limited availability of public data under the name "this compound," this guide will proceed under the assumption that this is a likely reference to TED-347 , a well-characterized TEAD-YAP inhibitor. We will compare the known effects of TED-347 with other molecules targeting the Hippo-YAP signaling pathway, supported by experimental data and detailed protocols.
Introduction to TED-347 and the Hippo-YAP Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.
TED-347 is a small molecule that acts as a potent, irreversible, and allosteric inhibitor of the TEAD-YAP interaction.[1][2][3][4][5] It covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors, thereby preventing the recruitment of YAP and subsequent gene transcription.[1][6] This guide will explore the validation of these downstream gene expression changes.
Comparative Analysis of Downstream Gene Expression
While comprehensive, publicly available RNA-sequencing or microarray data for TED-347 is limited, studies have validated its impact on specific YAP target genes. To provide a broader context, we will compare these findings with the effects of other TEAD-YAP inhibitors.
Table 1: Comparison of Downstream Gene Expression Changes Induced by TEAD-YAP Inhibitors
| Compound | Mechanism of Action | Key Downstream Gene Expression Changes | Cell Lines Studied | Data Source |
| TED-347 | Covalent TEAD-YAP inhibitor | Downregulation: CTGF, SGK1 | GBM43, KYSE-30 | [1][4][7] |
| Verteporfin | Disrupts YAP-TEAD interaction | Downregulation: CCNE2, FAT1, CTGF, Survivin, PCNA, c-Myc. Upregulation of multiple tumor suppressor genes. (549 genes differentially expressed in one study). | Endometrial cancer cells (HEC-1-A, HEC-1-B), Papillary thyroid cancer cells (K1, BCPAP) | [8][9][10][11] |
| MYF-03-69 | Covalent TEAD inhibitor | 339 differentially expressed genes at 2 µM. Downregulation: CYR61, AXL. Upregulation: BMF. | NCI-H226 (Mesothelioma) | [12] |
| VT-104 & IK-930 | TEAD inhibitors | Downregulation: CTGF, CYR61 | Y-meso-26B, 92.1 (Hippo-mutant cancer cells) | [13] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating downstream gene expression changes, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verteporfin inhibits TGF-β signaling by disrupting the Smad2/3–Smad4 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential gene expression induced by Verteporfin in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verteporfin inhibits papillary thyroid cancer cells proliferation and cell cycle through ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 12. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
Cross-Validation of ONO-7475 (Tamnorzatinib) Activity in Diverse Cancer Models
A Comparative Guide for Researchers
Initial searches for "ONO-RS-347" did not yield substantial data regarding its activity in cancer models. Available information primarily points to its role as a leukotriene C4 and D4 antagonist with potential applications in hypersensitivity diseases rather than oncology. However, a significant body of research exists for another ONO Pharmaceutical compound, ONO-7475 (Tamnorzatinib) , a potent and selective AXL/Mer tyrosine kinase inhibitor. This guide will therefore focus on the cross-validation of ONO-7475's activity in various cancer models, providing a comparative analysis of its performance and the supporting experimental data.
ONO-7475 has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents, in preclinical models of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This guide will objectively present the available data to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Data Presentation
In Vitro Activity of ONO-7475
| Target | Assay Type | IC50 (nM) | Reference |
| AXL | Cell-free | 0.7 | [1][2] |
| Mer | Cell-free | 1.0 | [1][2] |
| FLT3 | Cell-free | 147 | [1] |
| Recombinant Human AXL | Off-chip MSA | 0.414 | [3] |
| Recombinant Human AXL | ACD cell-based | 0.7 | [3] |
In Vivo Efficacy of ONO-7475 in Xenograft Models
| Cancer Model | Xenograft Type | Treatment | Dosing | Key Findings | Reference |
| NSCLC | Cell Line-Derived (PC-9KGR) | ONO-7475 + Osimertinib | ONO-7475: 10 mg/kg (oral gavage, daily); Osimertinib: 5 mg/kg (oral gavage, daily) | Combination markedly regressed tumors and delayed regrowth compared to either agent alone.[4][5] | [4][5] |
| NSCLC | Cell Line-Derived (PC-9) | ONO-7475 + Osimertinib | ONO-7475: 10 mg/kg (oral gavage, daily); Osimertinib: 5 mg/kg (oral gavage, daily) | Combination therapy delayed tumor regrowth.[4] | [4] |
| AML | Cell Line-Derived (MOLM13) | ONO-7475 | 6 mg/kg, 20 mg/kg (oral gavage) | Prolonged mouse survival and suppressed AML cell infiltration in the liver.[1] | [1] |
| AML | Cell Line-Derived (MOLM13) | ONO-7475 + Venetoclax | ONO-7475: 10 mg/kg (oral gavage, 5 days/week); Venetoclax: 100 mg/kg (oral gavage, 5 days/week) | Combination significantly extended survival compared to monotherapy (Median survival: Combo >30 days vs. ONO-7475 alone 23 days, Venetoclax alone 18 days, Vehicle 16 days).[6] | [6] |
| AML | Patient-Derived (PDX) | ONO-7475 + Venetoclax | ONO-7475: 10 mg/kg (oral gavage, 5 days/week); Venetoclax: 100 mg/kg (oral gavage, 5 days/week) | Combination was more potent in reducing leukemic burden and prolonging survival than monotherapy.[6] | [6] |
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
Cell Lines:
-
NSCLC: PC-9, HCC4011 (high AXL expression), HCC827 (low AXL expression), PC-9KGR, H1975, HCC4006, H3255.[3]
-
AML: MOLM13, MV4;11 (FLT3-ITD), OCI-AML3 (FLT3-WT).[1]
Methodology:
-
Cells were incubated with varying concentrations of ONO-7475, either alone or in combination with other inhibitors (e.g., osimertinib, dacomitinib, venetoclax), for specified durations (e.g., 48 or 72 hours).[1][4]
-
Cell viability was assessed using standard methods such as MTT assays.[4]
-
Apoptosis was measured by flow cytometry to quantify the percentage of apoptotic cells.[1]
-
For long-term studies, cells were treated continuously for up to 15 days, with the drug replenished every 72 hours, followed by crystal violet staining to assess cell viability.[7]
Western Blot Analysis
Objective: To determine the effect of ONO-7475 on key signaling proteins.
Methodology:
-
NSCLC or AML cells were treated with ONO-7475, with or without a combination agent, for a specified time (e.g., 4 or 48 hours).[2]
-
Cells were lysed, and protein extracts were subjected to SDS-PAGE.[4]
-
Proteins were transferred to a membrane and probed with primary antibodies against phosphorylated and total AXL, AKT, p70S6K, and cleaved PARP.[2][3][4]
-
Protein bands were visualized using appropriate secondary antibodies and a detection system.[4]
In Vivo Xenograft Studies
Animal Models:
Methodology:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., PC-9KGR for NSCLC, MOLM13 for AML) were subcutaneously or intravenously injected into mice.[4][6]
-
Patient-Derived Xenografts (PDX): Primary tumor cells from AML patients were implanted into mice.[6]
-
Once tumors were established, mice were randomized into treatment groups: vehicle control, ONO-7475 monotherapy, combination agent monotherapy, and ONO-7475 in combination with another agent.[4][6]
-
Drugs were administered via oral gavage at specified doses and schedules.[4][6]
-
Tumor volume was measured regularly, and animal survival was monitored.[4][6]
-
For AML models, leukemia burden was also assessed by IVIS imaging (for luciferase-expressing cells) or flow cytometry for human CD45+ cells.[6]
Mandatory Visualization
Caption: ONO-7475 inhibits AXL/Mer signaling, leading to reduced cell survival and increased apoptosis.
Caption: Workflow for assessing ONO-7475 efficacy in an NSCLC xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Comparing the in vivo efficacy of ONO-RS-347 with other compounds
An in-depth comparison of the in vivo efficacy of ONO-RS-347 with other compounds cannot be provided at this time. Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield any specific information about a compound with this designation.
The search results did identify other investigational compounds from Ono Pharmaceutical Co., Ltd., such as ONO-4685 and ONO-4059 (Tirabrutinib), which are currently in clinical development. Additionally, a compound designated as INV-347, a next-generation oral small molecule CB1 receptor blocker, is under investigation by Novo Nordisk following its acquisition of Inversago Pharma. However, no direct link or comparative data between these compounds and a potential "this compound" could be established.
It is possible that "this compound" may be an internal development code, a preclinical compound not yet disclosed in public forums, or a mistyped identifier. Without publicly available data on the in vivo efficacy, mechanism of action, or therapeutic targets of this compound, a comparative analysis with other compounds, including the creation of data tables and signaling pathway diagrams as requested, cannot be accurately generated.
Further clarification on the specific identity of this compound is required to proceed with a comprehensive comparative guide. Should information on this compound become publicly available, a detailed analysis of its in vivo performance against relevant comparators could be conducted.
A Comparative Guide to Assessing the Covalent Binding of ONO-RS-347 to TEAD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess the covalent binding of ONO-RS-347, a potent and irreversible inhibitor of the YAP-TEAD protein-protein interaction, to its target, the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. While specific data for this compound is not publicly available, this guide utilizes data from its close analog, TED-347 , as a representative compound for this chemical series. TED-347 is known to covalently bind to a conserved cysteine residue (Cys-367 in TEAD4) within the central palmitate-binding pocket of TEAD, leading to allosteric inhibition of the YAP-TEAD interaction.[1][2][3][4][5]
This guide will compare the utility of various experimental methods to confirm and characterize this covalent interaction, with supporting data from other well-characterized covalent TEAD inhibitors such as K-975 and MYF-03-69 , and the non-covalent inhibitor VT104 .
Key Concepts in Covalent Inhibition of TEAD
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. The transcriptional output of this pathway is mediated by the interaction of the coactivators YAP and TAZ with the TEAD family of transcription factors (TEAD1-4). This compound and its analogs are designed to disrupt this interaction by covalently modifying a key cysteine residue in the central pocket of TEAD, thereby preventing the recruitment of YAP/TAZ and subsequent gene transcription.
dot graph "Hippo_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes YAP_TAZ [label="YAP/TAZ", fillcolor="#FBBC05"]; TEAD [label="TEAD", fillcolor="#4285F4"]; ONO_RS_347 [label="this compound\n(Covalent Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Target Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_Survival [label="Cell Proliferation\n& Survival", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges YAP_TAZ -> TEAD [label="binds"]; TEAD -> Gene_Transcription [label="activates"]; Gene_Transcription -> Proliferation_Survival [label="promotes"]; ONO_RS_347 -> TEAD [label="covalently binds\n& inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption: "Simplified Hippo Signaling Pathway and the Mechanism of this compound."
Comparison of Assessment Methods
A multi-faceted approach is essential to fully characterize the covalent binding of an inhibitor like this compound to its target. The following table summarizes key experimental methods, their readouts, and provides a comparative overview.
| Method | Purpose | Readout | Advantages | Limitations |
| Mass Spectrometry | Confirmation of covalent adduct formation and identification of the binding site. | Mass shift of the intact protein or modified peptide. | Unambiguous evidence of covalent binding; precise identification of the modified residue. | Requires purified protein; can be low-throughput. |
| Cellular Thermal Shift Assay (CETSA) | To demonstrate target engagement in a cellular environment. | Increased thermal stability of the target protein upon ligand binding. | In-cell assay, no need for compound labeling; reflects target engagement in a physiological context. | Indirect measure of binding; throughput can be a limitation. |
| Biochemical Assays (e.g., LanthaScreen) | To determine the kinetics of covalent bond formation and inhibitory potency. | Time-dependent inhibition; kinact and KI values. | Provides quantitative kinetic parameters; amenable to high-throughput screening. | In vitro assay may not fully recapitulate cellular conditions. |
| Co-Immunoprecipitation (Co-IP) | To demonstrate the disruption of the target protein-protein interaction in cells. | Reduced interaction between TEAD and YAP/TAZ. | Cellular assay that directly measures the downstream effect of the inhibitor. | Can be semi-quantitative; may be affected by antibody quality. |
| Reporter Gene Assays | To measure the functional consequence of target engagement in cells. | Decreased luciferase activity from a TEAD-responsive reporter. | Functional cellular readout; amenable to high-throughput screening. | Indirect measure of target engagement; can be influenced by off-target effects. |
| X-ray Crystallography | To obtain a high-resolution structure of the covalent complex. | 3D structure of the protein-inhibitor adduct. | Provides detailed structural information of the covalent bond and binding mode. | Requires high-quality protein crystals; can be technically challenging. |
Quantitative Data Comparison of TEAD Inhibitors
The following table presents a summary of key quantitative data for TED-347 and other relevant TEAD inhibitors.
| Compound | Target | Method | Parameter | Value | Reference |
| TED-347 | TEAD4 | Biochemical Assay | Apparent EC50 | 5.9 µM | [5][6] |
| TED-347 | TEAD4 | Biochemical Assay | Ki | 10.3 µM | [1][2][4] |
| TED-347 | TEAD4 | Biochemical Assay | kinact | 0.038 h-1 | [2][4] |
| K-975 | TEAD1-4 | Reporter Gene Assay | IC50 | ~10-100 nM | [7][8] |
| K-975 | TEAD | X-ray Crystallography | Covalent binding to Cys | Confirmed | [8] |
| MYF-03-69 | TEAD1 | Biochemical Assay | IC50 | 385 nM | [9] |
| MYF-03-69 | TEAD2 | Biochemical Assay | IC50 | 143 nM | [9] |
| MYF-03-69 | TEAD3 | Biochemical Assay | IC50 | 558 nM | [9] |
| MYF-03-69 | TEAD4 | Biochemical Assay | IC50 | 173 nM | [9] |
| MYF-03-69 | TEAD | Mass Spectrometry | Covalent binding to Cys | Confirmed | [10][11][12] |
| VT104 | TEAD1-4 | Cell-based Palmitoylation Assay | Pan-TEAD inhibition | Confirmed | [13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to confirm the covalent binding of this compound to TEAD and to identify the specific amino acid residue modified.
dot graph "Mass_Spec_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Incubation [label="Incubate TEAD protein\nwith this compound", fillcolor="#F1F3F4"]; Intact_Protein [label="Intact Protein Analysis\n(LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Digestion [label="Proteolytic Digestion\n(e.g., Trypsin)", fillcolor="#F1F3F4"]; Peptide_Analysis [label="Peptide Mapping\n(LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deconvolution [label="Deconvolution of\nMass Spectrum", fillcolor="#FBBC05"]; Mass_Shift [label="Observe Mass Shift\n(Protein + Inhibitor)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Database_Search [label="Database Search &\nFragment Analysis", fillcolor="#FBBC05"]; Identify_Peptide [label="Identify Modified\nPeptide and Residue", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Incubation -> Intact_Protein; Incubation -> Digestion; Intact_Protein -> Deconvolution; Deconvolution -> Mass_Shift; Digestion -> Peptide_Analysis; Peptide_Analysis -> Database_Search; Database_Search -> Identify_Peptide; } caption: "Workflow for Mass Spectrometry Analysis of Covalent Binding."
a. Intact Protein Analysis:
-
Sample Preparation: Incubate purified recombinant TEAD protein (e.g., 5 µM) with a molar excess of this compound (e.g., 50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for various time points (e.g., 0, 1, 4, 24 hours) at room temperature. A control sample with DMSO vehicle should be run in parallel.
-
LC-MS Analysis: Desalt the samples using a C4 ZipTip or equivalent. Analyze the samples by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass increase corresponding to the molecular weight of this compound (minus any leaving groups) confirms covalent adduct formation.[1][6][14]
b. Peptide Mapping/MS/MS Analysis:
-
Sample Preparation: Following incubation as described above, denature the protein sample with 8 M urea, reduce disulfide bonds with dithiothreitol (DTT), and alkylate free cysteines with iodoacetamide.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the protein overnight with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by nano-liquid chromatography coupled to a tandem mass spectrometer. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptide ions.
-
Data Analysis: Search the MS/MS data against the TEAD protein sequence using a database search engine (e.g., Mascot, Sequest). Specify the mass of the this compound adduct as a variable modification on cysteine. Identification of a peptide with the expected mass shift and MS/MS fragmentation pattern confirming the modification on the target cysteine provides definitive evidence of the binding site.[11][15][16]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of this compound with TEAD in a cellular context by measuring the increased thermal stability of TEAD upon drug binding.[17][18][19][20][21]
dot graph "CETSA_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Cell_Treatment [label="Treat cells with\nthis compound or DMSO", fillcolor="#F1F3F4"]; Heating [label="Heat cell suspension\nat various temperatures", fillcolor="#FBBC05"]; Lysis [label="Lyse cells and separate\nsoluble/precipitated fractions", fillcolor="#F1F3F4"]; Western_Blot [label="Western Blot for TEAD\nin soluble fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantify band intensity\nand plot melting curve", fillcolor="#FBBC05"]; Melting_Shift [label="Observe shift in melting\ntemperature (Tm)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Treatment -> Heating; Heating -> Lysis; Lysis -> Western_Blot; Western_Blot -> Quantification; Quantification -> Melting_Shift; } caption: "Workflow for the Cellular Thermal Shift Assay (CETSA)."
-
Cell Culture and Treatment: Culture cells known to express TEAD (e.g., HCT116) to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 to 50 µM) or DMSO vehicle for a defined period (e.g., 1-4 hours).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a mild detergent. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for TEAD.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting temperature (Tm) to a higher value in the this compound-treated samples compared to the DMSO control indicates target engagement.[18][22]
Biochemical Assays for Kinetic Analysis
Time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as LanthaScreen, can be used to determine the kinetics of covalent inhibition.
-
Assay Principle: A terbium-labeled anti-tag antibody binds to a tagged TEAD protein, and a fluorescently labeled YAP-derived peptide binds to TEAD. This brings the donor (terbium) and acceptor (fluorophore) into close proximity, resulting in a high FRET signal. This compound will disrupt this interaction, leading to a decrease in the FRET signal.
-
Time-Dependent Inhibition: Incubate TEAD protein and the fluorescent YAP peptide with this compound for various time points before adding the terbium-labeled antibody. The rate of decrease in the FRET signal over time reflects the rate of covalent bond formation.
-
Determination of kinact and KI: By measuring the observed rate of inactivation (kobs) at different concentrations of this compound, the maximal rate of inactivation (kinact) and the initial binding affinity (KI) can be determined by fitting the data to the appropriate kinetic models.[7][8][9][23][24]
Co-Immunoprecipitation (Co-IP)
Co-IP is performed to demonstrate that this compound disrupts the interaction between TEAD and YAP/TAZ in cells.[25][26][27][28]
-
Cell Lysis: Treat cells with this compound or DMSO. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against TEAD (or a tag if using overexpressed proteins). The antibody-protein complexes are then captured using protein A/G beads.
-
Western Blotting: After washing the beads to remove non-specific binders, the immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against both TEAD and YAP/TAZ.
-
Analysis: A decrease in the amount of YAP/TAZ that is co-immunoprecipitated with TEAD in the this compound-treated samples compared to the control indicates that the inhibitor has disrupted their interaction.[26]
TEAD Reporter Gene Assay
This assay measures the functional consequence of TEAD inhibition by this compound.[10][17][29][30]
-
Cell Line: Use a cell line that has been engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., containing multiple GTIIC motifs).
-
Treatment: Treat the reporter cells with a range of concentrations of this compound.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: A dose-dependent decrease in luciferase activity in the this compound-treated cells indicates inhibition of TEAD transcriptional activity.
X-ray Crystallography
Determining the crystal structure of the TEAD-ONO-RS-347 complex provides the ultimate proof of covalent binding and the precise binding mode.[13][31][32][33][34]
-
Protein Crystallization: Purified TEAD protein is crystallized, either alone (for subsequent soaking) or in the presence of this compound (co-crystallization).
-
Soaking or Co-crystallization: For soaking, apo-TEAD crystals are transferred to a solution containing this compound. For co-crystallization, the protein and inhibitor are mixed prior to setting up crystallization trials.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data is collected. The data is then processed to determine the three-dimensional electron density map, from which the atomic model of the protein-inhibitor complex is built.
-
Analysis: The final structure will reveal the covalent bond between this compound and the target cysteine residue, as well as other key interactions within the binding pocket.
Conclusion
A comprehensive assessment of the covalent binding of this compound to TEAD requires a combination of biochemical, biophysical, and cellular methods. Mass spectrometry provides unequivocal evidence of covalent adduct formation, while CETSA confirms target engagement in the complex milieu of the cell. Biochemical assays offer crucial kinetic parameters, and cellular assays such as Co-IP and reporter gene assays demonstrate the functional consequences of this covalent interaction. Finally, X-ray crystallography can provide a detailed atomic-level understanding of the binding mode. By employing a suite of these orthogonal methods, researchers can build a robust data package to support the development of this compound and other covalent TEAD inhibitors.
References
- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. lcms.cz [lcms.cz]
- 12. biorxiv.org [biorxiv.org]
- 13. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 16. domainex.co.uk [domainex.co.uk]
- 17. caymanchem.com [caymanchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CETSA [cetsa.org]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. assaygenie.com [assaygenie.com]
- 28. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. researchgate.net [researchgate.net]
- 31. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 32. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 34. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
Independent Verification of ONO-RS-082's Anti-Tumor Activity: A Review of Publicly Available Data
Initial investigations suggest that the query for "ONO-RS-347" may refer to the compound "ONO-RS-082," a known inhibitor of phospholipase A2 (PLA2). At present, there is a notable absence of publicly available scientific literature, preclinical studies, or clinical trial data specifically detailing the anti-tumor activity of ONO-RS-082. This guide, therefore, provides an overview of ONO-RS-082's known pharmacological profile and discusses the broader context of PLA2 inhibition in cancer research as a potential, though unverified, therapeutic strategy.
ONO-RS-082: A Profile of the Phospholipase A2 Inhibitor
ONO-RS-082 is characterized as a potent and reversible inhibitor of phospholipase A2 (PLA2), with a reported IC50 of 7 µM. It is a cell-permeable compound that has been used in various ex vivo and in vivo experimental settings, though none directly pertain to cancer therapeutics.
| Feature | Description | Source |
| Target | Phospholipase A2 (PLA2) | |
| Activity | Reversible inhibitor | |
| IC50 | 7 µM | |
| Permeability | Cell-permeable |
Available research primarily highlights its role in contexts other than oncology. For instance, studies have explored its effects on platelet aggregation and intracellular membrane trafficking. There is no direct evidence from the public domain to suggest it has been evaluated as an anti-cancer agent.
The Rationale for PLA2 Inhibition in Oncology
Phospholipase A2 enzymes are a diverse family of lipolytic enzymes that play a crucial role in various cellular processes by hydrolyzing phospholipids to produce fatty acids, including arachidonic acid, and lysophospholipids. These products are precursors to a wide range of signaling molecules, such as prostaglandins and leukotrienes, which are collectively known as eicosanoids.
The rationale for investigating PLA2 inhibitors in cancer stems from the observation that PLA2 and its downstream signaling pathways are often dysregulated in tumors. This dysregulation can contribute to several hallmarks of cancer:
-
Inflammation: PLA2-mediated production of eicosanoids can promote a chronic inflammatory tumor microenvironment, which is known to support tumor growth and progression.
-
Cell Proliferation and Survival: Certain PLA2-derived signaling molecules can activate pro-survival and proliferative pathways within cancer cells.
-
Angiogenesis: Eicosanoids can stimulate the formation of new blood vessels, a process essential for tumor growth and metastasis.
-
Invasion and Metastasis: PLA2 activity has been implicated in the remodeling of the extracellular matrix and the enhancement of cancer cell motility, thereby promoting invasion and metastasis.
// Nodes Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2 (PLA2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Lysophospholipids [label="Lysophospholipids", fillcolor="#FBBC05", fontcolor="#202124"]; COX_LOX [label="COX / LOX Enzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eicosanoids [label="Eicosanoids\n(Prostaglandins, Leukotrienes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Metastasis [label="Invasion & Metastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ONO_RS_082 [label="ONO-RS-082\n(PLA2 Inhibitor)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Membrane_Phospholipids -> PLA2 [style=dashed, arrowhead=none]; PLA2 -> Arachidonic_Acid; PLA2 -> Lysophospholipids; Arachidonic_Acid -> COX_LOX; COX_LOX -> Eicosanoids; Eicosanoids -> Inflammation; Eicosanoids -> Proliferation; Eicosanoids -> Angiogenesis; Eicosanoids -> Metastasis; ONO_RS_082 -> PLA2 [label="Inhibits", color="#EA4335"]; } dot
Caption: General signaling pathway of Phospholipase A2 (PLA2) and its potential role in promoting cancer hallmarks.
Comparison with Alternative PLA2 Inhibitors in Oncology
Due to the lack of specific anti-tumor data for ONO-RS-082, a direct comparison of its performance with other PLA2 inhibitors in cancer is not feasible. However, the broader class of PLA2 inhibitors has been a subject of preclinical cancer research. A variety of natural and synthetic compounds have been investigated for their ability to inhibit different isoforms of PLA2 and thereby exert anti-cancer effects.
It is important to note that the PLA2 family is large and diverse, and the specific isoform(s) targeted by an inhibitor can significantly influence its biological activity and therapeutic potential. Without knowing the precise isoform selectivity of ONO-RS-082 and its effects in cancer models, any comparison would be purely speculative.
Experimental Protocols
As no studies detailing the anti-tumor activity of ONO-RS-082 have been identified in the public domain, it is not possible to provide detailed experimental methodologies for key experiments. Should such research be published in the future, the following experimental workflows would be anticipated:
// Nodes In_Vitro [label="In Vitro Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Viability [label="Cancer Cell Line Viability Assays\n(e.g., MTT, CellTiter-Glo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assays\n(e.g., Annexin V, Caspase Activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Migration_Invasion [label="Migration & Invasion Assays\n(e.g., Transwell, Wound Healing)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Analysis [label="Signaling Pathway Analysis\n(e.g., Western Blot, qPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Xenograft_Model [label="Tumor Xenograft Models\n(e.g., in nude mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Measurement of Tumor Growth\n& Survival Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Toxicity_Assessment [label="Toxicity Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_PD [label="Pharmacokinetic/Pharmacodynamic\n(PK/PD) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges In_Vitro -> Cell_Viability; In_Vitro -> Apoptosis_Assay; In_Vitro -> Migration_Invasion; In_Vitro -> Signaling_Analysis; In_Vitro -> In_Vivo [style=dashed, label="Inform"]; In_Vivo -> Xenograft_Model; Xenograft_Model -> Tumor_Growth; Xenograft_Model -> Toxicity_Assessment; Xenograft_Model -> PK_PD; } dot
Caption: A hypothetical workflow for the preclinical evaluation of a compound's anti-tumor activity.
Conclusion
Benchmarking Novel Compound ONO-RS-347 Against Known Hippo Pathway Modulators: A Comparative Guide
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in a variety of cancers, making it a prime target for therapeutic intervention.[1][3][4] This has led to the development of various modulators targeting key components of the pathway. This guide provides a comparative framework for benchmarking new chemical entities, exemplified by the hypothetical compound ONO-RS-347, against established Hippo pathway modulators. Due to the absence of publicly available data for a compound designated this compound, this document will serve as a template, outlining the requisite experimental data and comparisons with known modulators for which information is accessible.
The Hippo Signaling Pathway: A Visual Overview
The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[3][4][5] When the pathway is active, LATS1/2 phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[1][3][6] In a state of pathway inactivation, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][5][6]
Caption: The Hippo Signaling Pathway.
Comparative Analysis of Hippo Pathway Modulators
A thorough evaluation of a novel modulator like this compound requires comparison against compounds with known mechanisms of action. The following table outlines key parameters for such a comparison, populated with data for representative known modulators.
| Parameter | This compound | Verteporfin | VT3989 | IAG933 |
| Target | Data not available | YAP-TEAD Interaction | TEAD Autopalmitoylation | TEAD Autopalmitoylation |
| Mechanism of Action | Data not available | Inhibits YAP-TEAD protein-protein interaction.[3] | Covalent inhibitor of TEAD palmitoylation, preventing YAP/TAZ binding. | Non-covalent inhibitor of the TEAD palmitate-binding pocket. |
| Potency (IC50/EC50) | Data not available | Varies by assay (µM range) | Low nM in cell proliferation assays.[1] | Data not available |
| Cellular Activity | Data not available | Induces cytoplasmic retention of YAP. | Inhibits YAP/TAZ-TEAD dependent transcription.[1] | Data not available |
| In Vivo Efficacy | Data not available | Tumor growth inhibition in xenograft models. | Tumor growth inhibition in NCI-H226 xenograft model.[1] | Data not available |
| Development Stage | Data not available | Preclinical | Phase 1 Clinical Trial | Phase 1/2 Clinical Trial |
Experimental Protocols for Benchmarking
Standardized assays are crucial for the direct comparison of novel and existing modulators. Below are detailed protocols for key experiments.
TEAD-YAP Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of a compound on YAP/TAZ-TEAD-mediated transcription.
Methodology:
-
HEK293T cells are co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP mutant (e.g., YAP-5SA), and a Renilla luciferase plasmid for normalization.
-
Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Verteporfin) for 24 hours.
-
Cell lysates are harvested, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the effect on TEAD-dependent transcription.
-
Data is normalized to vehicle-treated controls, and IC50 values are determined by non-linear regression analysis.
Immunofluorescence for YAP/TAZ Subcellular Localization
Objective: To visually assess the effect of a compound on the nuclear localization of YAP/TAZ.
Methodology:
-
Cells (e.g., HeLa or MCF-7) are seeded on glass coverslips and allowed to adhere.
-
Cells are treated with the test compound or control for a specified period (e.g., 6 hours).
-
Following treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with bovine serum albumin.
-
Cells are incubated with a primary antibody against YAP/TAZ, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a fluorescence microscope. The ratio of nuclear to cytoplasmic fluorescence intensity is quantified.
Western Blot for Phospho-YAP
Objective: To determine if a compound affects the phosphorylation status of YAP, a key indicator of Hippo pathway activation.
Methodology:
-
Cells are treated with the test compound for the desired time.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-YAP (e.g., Ser127) and total YAP.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified. The ratio of phospho-YAP to total YAP is calculated.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization and benchmarking of a novel Hippo pathway modulator.
Caption: Experimental workflow for modulator benchmarking.
While no public data currently exists for this compound, this guide provides a comprehensive framework for its evaluation and comparison should such information become available. By employing standardized experimental protocols and comparing against known modulators, researchers can effectively characterize the potency, mechanism of action, and potential therapeutic utility of novel Hippo pathway inhibitors. This structured approach is essential for advancing the development of new cancer therapies targeting this critical signaling network.
References
- 1. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the Hippo pathway and organ growth by RNA processing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Hippo Signaling, a Critical Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory networks of the Hippo signaling pathway in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hippo signalling pathway and its implications in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ONO-RS-347: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Essential guidance on the safe handling and disposal of the research chemical ONO-RS-347. This document provides a procedural, step-by-step plan to ensure safety and environmental responsibility.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the chemical's structure—4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide (CAS No. 103176-67-6)—and general principles of hazardous waste management. A conservative approach is strongly recommended, treating the compound as potentially hazardous.
Safety First: Personal Protective Equipment and Handling
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Standard Laboratory PPE includes:
-
Gloves: Nitrile gloves are mandatory. Consider double-gloving for added protection.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A properly fitted laboratory coat is required.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
Waste Characterization and Hazard Assessment
This compound is a complex organic molecule intended for research purposes. In the absence of specific toxicological and environmental data, a thorough hazard assessment must be conducted based on its structural components.
-
Tetrazole Moiety: Tetrazole-containing compounds can be energetic and may pose an explosion risk under certain conditions (e.g., heat, shock, or friction). They should be handled with care and considered potentially reactive.
-
Benzodioxin Core: While structurally different from the highly toxic polychlorinated dibenzodioxins, a precautionary principle should be applied. Compounds with a benzodioxin core should be treated as potentially toxic and harmful to aquatic life.[1]
Summary of Key Chemical and Hazard Data:
| Property | Data |
| Chemical Name | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |
| CAS Number | 103176-67-6 |
| Molecular Formula | C₂₆H₂₅N₅O₄ |
| Molecular Weight | 471.51 g/mol |
| Physical State | Assumed to be a solid at room temperature |
| Toxicity Data | Not available. Treat as toxic. |
| Environmental Hazards | Not available. Assume harmful to aquatic life.[1] |
| Reactivity | Contains a tetrazole group; treat as potentially reactive/explosive. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused compound and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof hazardous waste container.
-
The container should be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) drum or a glass container).
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a sealed, leak-proof hazardous waste container suitable for organic solvents.
-
Do not mix this waste stream with other chemical wastes unless their compatibility has been verified.
-
The container must be clearly labeled with all chemical constituents and their approximate concentrations.
-
-
Decontamination of Glassware and Surfaces:
-
Glassware: Triple-rinse all glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste. Subsequent rinses should also be collected as hazardous waste. After decontamination, the glassware can be washed with soap and water.
-
Surfaces: Decontaminate any spills on laboratory surfaces using an appropriate solvent and absorbent pads. All materials used for cleanup must be disposed of as solid hazardous waste.
-
Waste Storage and Labeling
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Potentially Reactive"). The accumulation start date must also be clearly visible.
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[2] This area should be secure, well-ventilated, and away from heat, open flames, and incompatible chemicals.[2] Ensure secondary containment is in place to prevent spills.
Final Disposal
-
Contact EHS: The final and most critical step is to arrange for the disposal of the hazardous waste through your institution's EHS department. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Information: Furnish the EHS department with a complete inventory of the waste, including the chemical name and quantity.
-
Professional Disposal: A licensed hazardous waste management company will handle the transportation and ultimate disposal of the waste, likely through high-temperature incineration.[3]
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows for the proper disposal of this compound.
Caption: Hazard profile of this compound based on its structural components.
Caption: Step-by-step workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for Novel Research Compounds (e.g., ONO-RS-347)
Disclaimer: No specific Safety Data Sheet (SDS) or public safety information could be found for a chemical entity identified as "ONO-RS-347." The information provided below is a general, precautionary guide for the safe handling of novel or uncharacterized research compounds of unknown toxicity and is not a substitute for a substance-specific risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling novel chemical compounds where specific hazard data is unavailable. The procedures outlined below are based on the principle of treating all uncharacterized substances as potentially hazardous.
Hazard Assessment and Control
Given the absence of specific data for this compound, a conservative approach to hazard control is mandatory. The primary principle is to minimize all routes of exposure (inhalation, skin contact, ingestion, and injection).
Assumed Hazard Profile:
| Hazard Category | Assumed Risk Level | Justification |
| Acute Toxicity (Oral, Dermal, Inhalation) | High | Unknown toxicological properties. Assume high potency until proven otherwise. |
| Skin Corrosion/Irritation | Potential Irritant/Corrosive | Many novel organic molecules can cause skin irritation or allergic reactions. |
| Serious Eye Damage/Irritation | Potential Severe Irritant | Eyes are highly sensitive to chemical exposure. |
| Carcinogenicity/Mutagenicity/Reprotoxicity | Potential | Long-term health effects are unknown. |
| Specific Target Organ Toxicity | Potential | The mechanism of action and off-target effects are uncharacterized. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to establish a barrier between the researcher and the potentially hazardous compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Change gloves frequently and immediately if contaminated. | Prevents skin contact. Double-gloving provides additional protection against tears and rapid permeation. |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. A face shield should be worn when handling larger quantities or if there is a splash hazard. | Protects eyes from splashes and airborne particles. A face shield offers broader protection. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for handling larger volumes. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If weighing powders outside of a ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator may be required as a secondary precaution, based on a formal risk assessment. | Prevents inhalation of airborne particles or vapors. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational and Handling Plan
A step-by-step procedural approach ensures that safety is integrated into the experimental workflow.
3.1. Preparation and Weighing:
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Pre-weighing Checks: Before handling the compound, ensure all necessary PPE is donned correctly. Have spill cleanup materials readily available.
-
Weighing Powders: If handling a solid, weigh the compound on a tared weigh paper or in a disposable container within the fume hood. Use anti-static equipment if necessary.
-
Solution Preparation: If preparing a solution, add the solvent to the container with the pre-weighed compound slowly to avoid splashing. Cap the container immediately after preparation.
3.2. Experimental Use:
-
Containment: All manipulations (e.g., cell culture additions, injections) should be performed in a manner that minimizes aerosol generation.
-
Transportation: When moving the compound outside of the fume hood (e.g., to an incubator), ensure it is in a sealed, labeled, and secondary container.
-
Avoid Contamination: Do not bring contaminated gloves or equipment outside of the designated handling area.
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weigh papers, pipette tips) must be disposed of in a dedicated, labeled hazardous waste container.
-
The container should be clearly marked with "Hazardous Chemical Waste" and list the chemical name.
-
-
Liquid Waste:
-
All solutions containing this compound must be collected in a dedicated, labeled hazardous liquid waste container.
-
Do not mix with other waste streams unless deemed compatible by EHS.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Decontamination:
-
All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol, isopropanol) to remove the compound, followed by a standard washing procedure. The initial rinsate must be collected as hazardous liquid waste.
-
The work surface in the fume hood should be wiped down with an appropriate solvent and then cleaned with a standard laboratory disinfectant or cleaner after each use.
-
Emergency Procedures
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or spill pillow. Decontaminate the area with a suitable solvent. Collect all cleanup materials in the solid hazardous waste container.
-
Large Spill (or any spill outside of fume hood): Evacuate the immediate area. Alert others and your supervisor. Contact your institution's EHS for emergency response.
-
Visual Workflow for Handling Novel Compounds
The following diagram illustrates the logical workflow for the safe handling of a research compound with unknown hazards, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
